Fmoc-D-Phe(2,4-Cl2)-OH
Description
The exact mass of the compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-61-2 | |
| Record name | 352351-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2,4-Cl2)-OH, chemically known as N-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-D-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex and modified peptides.[1][2] Its unique structure, featuring a dichlorinated phenyl ring, offers distinct advantages in the design of novel peptide-based therapeutics and research tools. The incorporation of this unnatural amino acid can significantly influence the conformational properties, metabolic stability, and biological activity of a peptide. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of this compound in modern drug discovery and development.[3][4]
Core Data and Properties
This compound is a white to off-white solid, and its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-D-phenylalanine | [2] |
| Synonyms | Fmoc-D-Phe(2,4-diCl)-OH | [2] |
| CAS Number | 352351-61-2 | [2] |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [2] |
| Molecular Weight | 456.3 g/mol | [2] |
| Appearance | White to off-white powder/solid | - |
| Melting Point | Not available | - |
| Purity | ≥98% (typically by HPLC) | - |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents for peptide synthesis. | - |
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound lies in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing a 2,4-dichloro-D-phenylalanine residue into a peptide sequence.[3] The incorporation of this unnatural amino acid is a strategic approach to modulate the pharmacological properties of peptides.
Enhanced Biological Activity and Stability: The substitution of natural amino acids with unnatural counterparts like 2,4-dichloro-D-phenylalanine can lead to peptides with enhanced resistance to enzymatic degradation, thereby increasing their in vivo half-life.[4] The chlorine atoms on the phenyl ring can also influence the peptide's conformation and its interaction with biological targets, potentially leading to increased potency and selectivity.[5] While specific examples for this compound are not extensively documented in publicly available literature, the principle is well-established for other halogenated phenylalanine analogs.
Enzyme Inhibition: Peptides containing sterically constrained or modified amino acids have been shown to act as potent enzyme inhibitors. For instance, dipeptides with modified phenylalanine residues have demonstrated competitive inhibition of chymotrypsin.[6] It is plausible that peptides incorporating 2,4-dichloro-D-phenylalanine could be designed to target specific proteases or other enzymes with high affinity and specificity.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Loading (Attachment of the First Amino Acid)
This protocol describes the attachment of the first Fmoc-protected amino acid to a 2-chlorotrityl chloride resin, which is suitable for the synthesis of C-terminal carboxylic acids.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a shaking vessel.
-
Drain the DCM.
-
Dissolve this compound (1.5 equivalents relative to the resin loading capacity) and DIPEA (3.0 equivalents) in a minimal amount of DCM.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.
-
To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Fmoc-Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the free amine for the next coupling step.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 20-30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene byproducts.
Amino Acid Coupling
This protocol describes the coupling of the next Fmoc-amino acid to the deprotected N-terminus of the peptide chain.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (e.g., this compound) (3-4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-4 equivalents)
-
Base (e.g., DIPEA, N-Methylmorpholine) (6-8 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. This is the activation step.
-
Swell the deprotected peptide-resin in DMF.
-
Drain the DMF and add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature. The completion of the coupling can be monitored by a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acids present in the peptide sequence.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship in Peptide Modification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide Therapeutics and the Pharmaceutical Industry: Barriers Encountered Translating from the Laboratory to Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2,4-Cl2)-OH, or N-α-Fmoc-D-2,4-dichlorophenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of a dichlorinated phenylalanine residue can significantly influence the conformation, biological activity, and metabolic stability of a peptide. This technical guide provides a comprehensive overview of the chemical properties of this compound and detailed protocols for its application in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 352351-61-2 | [1] |
| Molecular Formula | C24H19Cl2NO4 | [1] |
| Molecular Weight | 456.32 g/mol | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% (HPLC) | |
| Storage | 2-8°C |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed methodology for its incorporation into a growing peptide chain on a solid support.
Materials and Reagents
-
This compound
-
Solid support resin (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether, cold
Experimental Workflow
The synthesis follows a cyclical process of deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.
Step-by-Step Procedure
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes to allow for efficient diffusion of reagents.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically performed in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent HBTU (or COMU) (3-5 equivalents) and DIEA (6-10 equivalents).
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.
-
-
Washing: After the coupling is complete, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed several times with cold ether to remove scavengers and cleavage byproducts. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Logic: The Fmoc Protecting Group
The utility of this compound in SPPS is critically dependent on the properties of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable to the acidic conditions used for cleavage of many side-chain protecting groups and the peptide from the resin, but it is readily removed by a mild base, typically piperidine. This orthogonality is the cornerstone of the Fmoc/tBu SPPS strategy.
References
Fmoc-D-Phe(2,4-Cl2)-OH: A Technical Guide for Researchers
CAS Number: 352351-61-2
This technical guide provides an in-depth overview of Fmoc-D-Phe(2,4-Cl2)-OH, a halogenated amino acid derivative crucial for advanced peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
This compound, systematically named (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-(2,4-dichlorophenyl)propanoic acid, is a non-natural amino acid building block. The incorporation of chlorine atoms on the phenyl ring offers unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptides.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 352351-61-2 | [1] |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [1] |
| Molecular Weight | 456.3 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | |
| Storage | Store at 2-8°C |
Application in Peptide Synthesis
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions, which preserves acid-labile side-chain protecting groups.
The dichloro-substitution on the phenylalanine side chain can impart several desirable characteristics to a peptide:
-
Increased Hydrophobicity: Enhances binding to hydrophobic pockets of target proteins.
-
Steric Hindrance: Can lock the peptide into a specific, bioactive conformation.
-
Metabolic Stability: The C-Cl bonds are resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.
-
Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence intermolecular interactions.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence on a Rink Amide resin. The specific conditions may require optimization based on the peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the coupling reaction, a Kaiser test can be performed. If the test is positive (beads are blue), the coupling is incomplete and should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualization of the SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
References
Fmoc-D-Phe(2,4-Cl2)-OH: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-D-Phe(2,4-Cl2)-OH, an essential building block in modern peptide synthesis. This document details the chemical properties, a generalized synthesis protocol, and key analytical characterization methods for this dichlorinated phenylalanine derivative.
Introduction
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-2,4-dichlorophenylalanine, is a protected amino acid widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the D-enantiomer and the dichlorinated phenyl ring can significantly influence the conformational properties, metabolic stability, and biological activity of the resulting peptides. The Fmoc protecting group allows for a mild and efficient stepwise elongation of the peptide chain, making it a cornerstone of modern peptide and peptidomimetic drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers.
| Property | Value |
| Chemical Formula | C₂₄H₁₉Cl₂NO₄ |
| Molecular Weight | 456.3 g/mol [1][2] |
| CAS Number | 352351-61-2[1] |
| Appearance | White to off-white solid |
| Melting Point | 156-162 °C |
| Purity (HPLC) | ≥97% |
Synthesis of this compound
General Experimental Protocol:
This protocol is based on standard procedures for Fmoc protection of amino acids.
Materials:
-
D-2,4-dichlorophenylalanine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane and Water (or another suitable solvent system like acetone/water)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: D-2,4-dichlorophenylalanine is dissolved in a suitable aqueous basic solution, typically a mixture of dioxane and a 10% sodium carbonate solution.
-
Addition of Fmoc Reagent: A solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise to the amino acid solution at a controlled temperature, often at 0°C or room temperature. The reaction mixture is stirred vigorously.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: The aqueous layer is then acidified to a pH of approximately 2 using 1M HCl, which leads to the precipitation of the Fmoc-protected amino acid.
-
Extraction: The precipitated product is extracted with an organic solvent such as ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography to achieve high purity.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the final product.
General Experimental Protocol:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance, such as 265 nm or 280 nm.
-
Expected Outcome: A major peak corresponding to the this compound product with a purity of ≥97%.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.9 ppm), the protons of the dichlorophenyl ring, the α-proton of the amino acid, and the β-protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, the aromatic carbons of the fluorenyl and dichlorophenyl rings, and the aliphatic carbons of the amino acid backbone.[3]
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 457.3 g/mol , consistent with the molecular weight of 456.3 g/mol .
Application in Peptide Synthesis
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides with modified properties. Its synthesis follows established procedures for Fmoc protection of amino acids, and its characterization relies on standard analytical techniques such as HPLC, NMR, and mass spectrometry. The incorporation of this non-canonical amino acid into peptide sequences offers researchers and drug developers a powerful tool to modulate the pharmacological properties of peptide-based therapeutics.
References
Navigating the Solubility Landscape of Fmoc-D-Phe(2,4-Cl2)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery. Fmoc-D-Phe(2,4-Cl2)-OH, a derivative of D-phenylalanine, offers unique structural constraints and electronic properties that can enhance peptide stability, receptor affinity, and overall therapeutic potential. However, realizing its full utility is critically dependent on a fundamental parameter: its solubility in the solvents employed during solid-phase peptide synthesis (SPPS) and subsequent analytical procedures. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a visual representation of its application in peptide synthesis and its conceptual role in modulating biological signaling.
Quantitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a general understanding can be extrapolated from the behavior of structurally similar Fmoc-protected amino acids. The bulky and hydrophobic nature of the Fmoc group, combined with the dichlorinated phenyl ring, suggests that its solubility will be favored in polar aprotic solvents commonly used in peptide synthesis.
The following table presents an estimated solubility profile based on general knowledge of Fmoc-amino acids. Researchers should treat this as a starting point and are strongly encouraged to determine the empirical solubility for their specific applications and solvent batches.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Estimated Solubility of this compound |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 36.7 | Generally Soluble |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | 32.2 | Generally Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | Highly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Sparingly Soluble to Insoluble |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 81.6 | 37.5 | Sparingly Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Sparingly Soluble |
Note: The solubility of Fmoc-amino acids can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent.[1][2] Some Fmoc-amino acids, particularly those with bulky side-chain protecting groups, may exhibit poor solubility in standard solvents like DMF or NMP, necessitating the use of alternative solvents or additives.
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6] This protocol provides a step-by-step guide for its implementation.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled environment (e.g., 25°C) and agitate it using an orbital shaker or vortex mixer.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A UV detector set to the absorbance maximum of the Fmoc group (around 265 nm or 301 nm) is typically used.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Visualization of Key Processes
To further aid in the understanding of the application and significance of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow for its use in SPPS and its conceptual role in drug discovery.
Caption: Experimental workflow for the incorporation of this compound into a peptide chain via SPPS.
Caption: Conceptual diagram of how unnatural amino acids like this compound can modulate signaling pathways in drug discovery.[7][8][][10][]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
An In-depth Technical Guide to the Stability and Storage of Fmoc-D-Phe(2,4-Cl2)-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, quantitative stability data for Fmoc-D-Phe(2,4-Cl2)-OH is not extensively available in public literature. The following guide is based on established knowledge of Fmoc-protected amino acids, data for structurally similar compounds, and general principles of chemical stability. It is intended to provide best-practice recommendations and a framework for in-house stability assessment.
Introduction
This compound is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of a dichlorinated phenylalanine residue can significantly influence the conformation, binding affinity, and metabolic stability of a peptide. Given its high value and reactive nature, understanding the stability and proper storage conditions of this reagent is paramount to ensure its integrity, minimize degradation, and achieve reproducible results in solid-phase peptide synthesis (SPPS).
This guide provides a comprehensive overview of the recommended storage and handling procedures, discusses the chemical stability of the Fmoc group and the dichlorinated aromatic ring, and outlines potential degradation pathways.
Recommended Storage and Handling
Proper storage is critical to prevent the degradation of this compound. The primary factors to control are temperature, moisture, and light.
2.1 Storage Conditions Summary
While specific long-term stability studies for this compound are not publicly documented, the storage conditions for similar Fmoc-amino acids provide a strong guideline.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Reduces the rate of potential degradation reactions. While some non-halogenated analogs may be stored at higher temperatures, refrigeration is a standard precaution for high-purity reagents. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis. The compound is known to be moisture-sensitive[1]. |
| Moisture | Keep in a tightly sealed container in a dry environment | Prevents hydrolysis of the Fmoc group and the carboxylic acid. Use of a desiccator is recommended. |
| Light | Store in an opaque or amber container | Protects against potential photolytic degradation, although the fluorenyl group is generally stable to visible light. |
2.2 Handling Recommendations
-
Before use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For solutions, it is not recommended for long-term storage; use them as soon as possible after preparation.
Chemical Stability and Potential Degradation
The stability of this compound is primarily determined by the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group.
3.1 Stability of the Fmoc Group
The Fmoc group is the most reactive part of the molecule under typical storage and handling conditions.
-
Base Lability: The defining characteristic of the Fmoc group is its sensitivity to bases. It is readily cleaved by primary and secondary amines, such as piperidine, which is used intentionally for its removal during SPPS. Accidental exposure to basic conditions during storage or handling will lead to the deprotection of the amino acid.
-
Thermal Stability: The Fmoc group can undergo thermal cleavage at elevated temperatures. Studies have shown that temperatures around 120°C can lead to the removal of the Fmoc group even in the absence of a base. Therefore, exposure to high temperatures should be avoided.
-
Acid Stability: The Fmoc group is stable to acidic conditions, which is a key principle of its use in orthogonal peptide synthesis strategies where acid-labile side-chain protecting groups (like Boc) are used.
3.2 Stability of the D-Phe(2,4-Cl2) Core
The dichlorinated phenylalanine core is chemically robust. The chlorine atoms on the phenyl ring are stable and do not participate in reactions under standard peptide synthesis or storage conditions. The D-chiral configuration is also stable and not prone to racemization under recommended storage conditions.
3.3 Potential Degradation Pathways
While the compound is stable when stored correctly, the following degradation pathways are theoretically possible under improper conditions:
-
Base-Catalyzed Deprotection: Exposure to basic contaminants (e.g., residual amines in solvents) can cleave the Fmoc group, yielding the free amino acid and a dibenzofulvene-adduct.
-
Hydrolysis: In the presence of moisture, the carbamate (B1207046) linkage of the Fmoc group could undergo slow hydrolysis.
-
Thermal Degradation: As mentioned, high temperatures can cause the elimination of the Fmoc group.
Hypothetical Degradation Workflow
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
For critical applications, it is advisable to perform an in-house stability assessment. The following is a general protocol that can be adapted for this purpose.
4.1 Objective
To determine the stability of this compound under specific storage conditions (e.g., temperature, humidity) over time.
4.2 Materials
-
This compound (test sample)
-
Reference standard (a new, unopened vial of the same lot, stored under ideal conditions: 2-8°C, desiccated, inert atmosphere)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Analytical balance
-
Environmental chambers or ovens set to desired test conditions
4.3 Methodology
-
Initial Analysis (T=0):
-
Prepare a standard solution of the reference material and a solution of the test sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze both solutions by HPLC to determine the initial purity. The primary peak should correspond to this compound. Record the peak area and retention time. This serves as the baseline.
-
-
Sample Storage:
-
Place aliquots of the test sample in vials under the desired stress conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Keep the reference standard at the recommended 2-8°C in a desiccator.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a vial from the stress condition.
-
Prepare a solution of the stressed sample and the reference standard as in the initial analysis.
-
Analyze by HPLC under the same conditions.
-
-
Data Analysis:
-
Compare the chromatogram of the stressed sample to the reference standard.
-
Calculate the purity of the stressed sample by dividing the peak area of the main compound by the total peak area of all peaks.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
A significant decrease in the main peak area and the emergence of new peaks indicate instability under the tested conditions.
-
Stability Testing Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Conclusion
While direct stability data for this compound is scarce, a conservative approach based on the known chemistry of Fmoc-amino acids provides a reliable framework for its storage and handling. The most critical parameters to control are temperature and moisture. Storing the compound at 2-8°C under a dry, inert atmosphere will ensure its long-term stability and performance in peptide synthesis. For applications requiring the highest level of quality assurance, a simple HPLC-based stability study is recommended to validate storage conditions and shelf-life.
References
Methodological & Application
Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2,4-Cl2)-OH, or N-α-Fmoc-D-2,4-dichlorophenylalanine, is a specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of a D-amino acid enhances peptide stability against enzymatic degradation, a critical attribute for therapeutic peptide development.[1] Furthermore, the dichlorinated phenyl ring offers a strategic modification to modulate biological activity, receptor binding affinity, and pharmacokinetic profiles of the resulting peptide. This document provides detailed application notes and protocols for the effective use of this compound in SPPS workflows.
Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Fmoc-D-2,4-dichlorophenylalanine, N-α-(9-Fluorenylmethoxycarbonyl)-D-2,4-dichlorophenylalanine |
| CAS Number | 352351-61-2 |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |
| Molecular Weight | 456.3 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8°C |
Applications in Peptide Synthesis and Drug Discovery
The unique characteristics of this compound make it a valuable building block in the synthesis of novel peptides for various research and therapeutic applications:
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, leading to a longer in vivo half-life of the peptide.
-
Modulation of Biological Activity: The electron-withdrawing chlorine atoms on the phenyl ring can alter the electronic and steric properties of the amino acid side chain. This can lead to modified binding interactions with biological targets such as G protein-coupled receptors (GPCRs), potentially converting an agonist to an antagonist or altering binding affinity. While specific quantitative data for peptides containing 2,4-dichloro-D-phenylalanine is limited in publicly available literature, the introduction of D-phenylalanine has been shown to improve the receptor binding affinities of GnRH peptides.
-
Structural Scaffolding: The bulky and hydrophobic nature of the dichlorophenyl side chain can be used to induce specific secondary structures or to probe structure-activity relationships (SAR) in peptide drug discovery.
Experimental Protocols for Solid-Phase Peptide Synthesis
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS chemistry. Optimization may be required depending on the specific peptide sequence and the resin used.
Resin Selection and Swelling
Standard resins for Fmoc-SPPS are suitable for use with this compound. The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid).
| Resin Type | C-Terminal Functionality |
| Rink Amide Resin | Amide |
| Wang Resin | Carboxylic Acid |
| 2-Chlorotrityl Chloride Resin | Protected Carboxylic Acid |
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
The Fmoc protecting group is removed to expose the free amine for the subsequent coupling reaction.
Protocol:
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
The coupling of this compound to the deprotected N-terminus of the growing peptide chain is a critical step. Due to the steric bulk of the dichlorophenyl side chain, a slightly longer coupling time or the use of a more potent coupling reagent may be beneficial to ensure complete reaction.
Recommended Coupling Reagents:
| Coupling Reagent | Activator Base | Notes |
| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Efficient and commonly used. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA or 2,4,6-Collidine | Highly effective for hindered couplings. |
| DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) | - | A classic and cost-effective option. |
Coupling Protocol (using HCTU):
-
Dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Note: For this sterically hindered amino acid, extending the coupling time or performing a double coupling may be necessary to ensure high efficiency.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).
Peptide Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail: A standard cleavage cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
Protocol:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the SPPS Workflow
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Logical Relationship in Peptide-Receptor Interaction
The incorporation of this compound can influence the interaction of a peptide with its target receptor, potentially altering the signaling outcome. The diagram below illustrates this logical relationship.
Caption: Logical flow of peptide-receptor interaction and signaling.
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists seeking to develop novel peptides with enhanced stability and modulated biological activity. The protocols outlined in this document provide a starting point for the successful incorporation of this non-canonical amino acid into synthetic peptides. Further optimization of coupling conditions may be necessary to achieve high yields, particularly for sterically demanding sequences. The unique properties of 2,4-dichloro-D-phenylalanine offer exciting possibilities for the design of next-generation peptide therapeutics.
References
Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2,4-Cl2)-OH is a non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptide development.[1] The dichlorinated phenyl ring of this compound can introduce specific steric and electronic properties, potentially influencing peptide conformation, binding affinity, and overall biological activity. This document provides detailed application notes and protocols for the efficient coupling of this sterically hindered amino acid in Fmoc-based SPPS.
Challenges in Coupling Sterically Hindered Amino Acids
The bulky 2,4-dichloro-substituted phenyl ring of this compound presents a significant steric hindrance to the coupling reaction. This can lead to incomplete or slow reactions, resulting in deletion sequences and lower purity of the target peptide. To overcome these challenges, the choice of coupling reagents and reaction conditions is critical.
Recommended Coupling Reagents and Conditions
A variety of coupling reagents are available for SPPS, each with its own advantages and disadvantages. For sterically hindered amino acids like this compound, more potent activating reagents are generally recommended.
Data Presentation: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Typical Coupling Time | Estimated Coupling Efficiency for Hindered Residues (%) | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 120 min | 95 - 98 | Cost-effective, low risk of racemization with additive.[2] | Slower reaction rates, potential for N-acylurea formation. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | 20 - 60 min | 98 - >99.5 | Fast and highly efficient, especially for difficult couplings.[3] | Higher cost, potential for guanidinylation side reaction if used in excess.[2] |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 min | 98 - 99 | High coupling efficiency, no risk of guanidinylation.[2] | Byproducts can be challenging to remove in solution-phase synthesis. |
Note: The coupling efficiencies are estimates based on data for other sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[4]
Experimental Protocols
The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide containing a D-Phe(2,4-Cl2) residue. These protocols may require optimization for specific peptide sequences and synthesis scales.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection (if using pre-loaded resin):
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[6]
-
-
First Amino Acid Loading (if using non-preloaded resin):
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Cap any unreacted functional groups on the resin using a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).
-
Protocol 2: Standard SPPS Cycle for Subsequent Amino Acids
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times).
-
Protocol 3: Coupling of this compound (Sterically Hindered Residue)
Due to the steric hindrance of this compound, a more robust coupling protocol is recommended.
-
Fmoc Deprotection: Perform the deprotection as described in Protocol 2, Step 1.
-
Coupling of this compound:
-
Reagent Selection: Utilize a highly efficient coupling reagent such as HATU or HCTU.
-
Activation: In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction Time and Temperature: Agitate the reaction mixture for 2-4 hours at room temperature. In cases of difficult coupling, the reaction temperature can be slightly elevated (e.g., to 40°C) or the coupling time can be extended.
-
Double Coupling: If the Kaiser test is still positive after the initial coupling, a second coupling is recommended. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of this compound.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times).
-
Protocol 4: Final Deprotection, Cleavage, and Precipitation
-
Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 2, Step 1.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water).
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: Experimental workflow for SPPS incorporating a sterically hindered amino acid.
Logical Relationship of Coupling Reagent Selection
Caption: Logic for selecting coupling reagents based on amino acid steric hindrance.
Potential Applications and Signaling Pathways
Peptides containing D-amino acids and halogenated phenylalanine residues are often explored for their therapeutic potential due to their enhanced stability and unique binding properties. While a specific signaling pathway for peptides containing D-Phe(2,4-Cl2) is not extensively documented, such peptides are often designed as antagonists or inhibitors of protein-protein interactions (PPIs) implicated in various diseases. For instance, they may target pathways involved in cancer cell proliferation, inflammation, or viral entry.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where a peptide containing D-Phe(2,4-Cl2) acts as an inhibitor of a generic signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a cell proliferation signaling pathway by a D-Phe(2,4-Cl2)-containing peptide.
References
- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8415454B2 - Process for the manufacture of peptides - Google Patents [patents.google.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-D-Phe(2,4-Cl2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2,4-Cl2)-OH is a sterically hindered amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce non-natural residues into peptides. The presence of two chlorine atoms on the phenyl ring increases the bulk of the side chain, which can pose significant challenges during peptide coupling, leading to lower yields, incomplete reactions, and potential racemization. The choice of an appropriate coupling reagent is therefore critical to ensure efficient and successful incorporation of this amino acid into a peptide sequence.
This document provides a comprehensive overview of recommended coupling reagents for this compound, including detailed application notes, comparative data, and experimental protocols. The recommendations are based on established performance with other sterically hindered amino acids, as direct comparative data for this specific derivative is limited in publicly available literature.
Key Considerations for Coupling Sterically Hindered Amino Acids
Several factors must be considered when selecting a coupling reagent for a sterically demanding amino acid like this compound:
-
Reactivity: The coupling reagent must be highly reactive to overcome the steric hindrance and drive the reaction to completion.
-
Racemization: The conditions should minimize the risk of epimerization at the alpha-carbon of the amino acid. The choice of reagent, additives, base, and solvent all play a crucial role.
-
Side Reactions: The chosen method should minimize undesirable side reactions, such as the formation of deletion sequences or modifications to the amino acid side chain.
-
Solubility: The coupling reagent and activated amino acid should remain soluble in the reaction solvent to ensure efficient reaction kinetics.
Recommended Coupling Reagents
Based on their proven efficacy with other sterically hindered amino acids, the following classes of coupling reagents are recommended for this compound.
Aminium/Uronium Salts
Aminium and uronium salts are among the most efficient coupling reagents for standard and challenging peptide synthesis. They react with the carboxylic acid to form a highly reactive active ester, facilitating rapid amide bond formation.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered and N-methylated amino acids.[1] Its high reactivity can significantly improve coupling yields and reduce reaction times. However, it is also one of the more expensive options.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are cost-effective and highly efficient reagents suitable for most standard couplings. While very effective, for extremely difficult couplings like those involving this compound, the more reactive HATU may be preferred.[2]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is another highly reactive uronium salt that often provides results comparable to HATU but at a lower cost.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent based on OxymaPure, COMU offers high coupling efficiency with reduced risk of racemization and is considered a safer alternative to benzotriazole-based reagents.[3][4] It is highly soluble and its byproducts are water-soluble, simplifying purification.[3]
Phosphonium (B103445) Salts
Phosphonium salts are another class of highly effective coupling reagents that are particularly useful for cyclization and for coupling N-methylated amino acids.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used phosphonium salt that is effective for many difficult couplings.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The 7-aza analogue of PyBOP, PyAOP, is generally more reactive and can be more effective in preventing racemization.
-
PyOxim ([(Cyano(ethoxycarbonyl)methylidene)amino]-oxytri(pyrrolidin-1-yl)phosphonium hexafluorophosphate): This is a newer generation phosphonium salt based on OxymaPure. It is highly efficient, has a low potential for racemization, and is considered a safer alternative to HOBt-based reagents.[5]
Carbodiimides with Additives
Carbodiimides, such as Diisopropylcarbodiimide (DIC), are cost-effective coupling reagents. However, their use for sterically hindered amino acids requires the presence of an additive to enhance reactivity and suppress racemization.
-
DIC/OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of DIC with OxymaPure is a highly effective and low-racemization coupling cocktail.[6] OxymaPure has been shown to be superior to the traditional additive HOBt in terms of both yield and suppression of racemization.[7] This combination is a strong candidate for coupling this compound, offering a good balance of performance and cost.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Performance with Hindered N-Methylated Amino Acids
| Coupling Reagent | Model Peptide | Yield (%) | Racemization | Reference |
| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Not specified | [8] |
| PyBroP | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Not specified | [8] |
| Pivaloyl Mixed Anhydride (B1165640) | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10% | Not specified | [8] |
| Pentafluorophenyl Ester | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10% | Not specified | [8] |
Table 2: Comparison of Coupling Reagent Performance in a [6+5] Segment Coupling to a Hindered N-terminal Aib Residue
| Coupling Reagent | Base | Solvent | D-Val Epimer (%) | Reference |
| HATU | DIEA | DMF | 65.4 | [8] |
| HAPyU | DB(DMAP)/PS | DCM | 5.84 | [8] |
Experimental Protocols
The following are general protocols for solid-phase peptide synthesis (SPPS) using the recommended coupling reagents. These should be optimized for the specific peptide sequence and synthesis scale.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature may be slightly elevated (e.g., 30-40°C).
-
Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Capping (Optional): If the ninhydrin test is positive after a prolonged coupling time or a double coupling, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Coupling with DIC/OxymaPure
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Coupling: Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution and immediately add the mixture to the deprotected peptide-resin. Alternatively, the mixture can be pre-activated for a few minutes before adding to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualization of Workflows
Experimental Workflow for Coupling this compound
Caption: General experimental workflow for coupling this compound.
Decision Pathway for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. For challenging couplings, highly reactive uronium/aminium salts such as HATU, HCTU, or COMU are recommended. The combination of DIC with OxymaPure also presents a highly effective and cost-efficient alternative with a low risk of racemization. The provided protocols and workflows offer a starting point for the optimization of the synthesis of peptides containing this and other sterically demanding residues. It is always advisable to perform a small-scale test coupling to determine the optimal conditions for a specific peptide sequence.
References
Application Notes and Protocols for Fmoc Deprotection in Peptides Containing D-Phe(2,4-Cl2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as receptor affinity, metabolic stability, and bioavailability. D-2,4-dichlorophenylalanine (D-Phe(2,4-Cl2)) is one such amino acid that, due to its unique steric and electronic properties, is of significant interest in drug design, particularly in the development of GnRH antagonists and other peptide-based therapeutics. The successful solid-phase peptide synthesis (SPPS) of peptides containing D-Phe(2,4-Cl2) hinges on the efficient and clean removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This document provides a detailed overview of standard and alternative Fmoc deprotection conditions and offers specific guidance for peptides incorporating the D-Phe(2,4-Cl2) residue.
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of D-Phe(2,4-Cl2) can potentially influence the kinetics of the base-mediated Fmoc deprotection. Furthermore, the steric bulk of this residue may contribute to aggregation phenomena during peptide synthesis, which can hinder deprotection and subsequent coupling steps. Therefore, careful optimization of the deprotection protocol is crucial to ensure high peptide purity and yield.
Standard and Alternative Fmoc Deprotection Conditions
The most common method for Fmoc deprotection is treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, various alternative reagents and conditions have been developed to address challenges such as aggregation and side reactions like aspartimide formation.[1][2]
Below is a summary of commonly used Fmoc deprotection reagents and conditions:
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20-50% (v/v) | DMF or NMP | 5-20 minutes | Standard and widely used.[3] Can cause aspartimide formation in sensitive sequences. |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 7-10 minutes | A less volatile and potentially less toxic alternative to piperidine.[4] |
| Piperazine (B1678402) | 5-10% (w/v) | DMF/ethanol (9:1) | 3-10 minutes | Can reduce diketopiperazine formation.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 5% Piperazine | NMP | 3-5 minutes | A stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues.[1][5] Often used in combination with a scavenger like piperazine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard procedure for removing the Fmoc protecting group from a peptide-resin using a solution of piperidine in DMF.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate the mixture at room temperature for 5-7 minutes.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (2-3 times) and proceed to the next coupling step.
Protocol 2: Fmoc Deprotection using DBU/Piperazine for Difficult Sequences
This protocol is recommended for sequences prone to aggregation or when standard piperidine deprotection is slow or incomplete.
Materials:
-
Fmoc-protected peptide-resin
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Dichloromethane (DCM), reagent grade
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in NMP for 30-60 minutes.
-
Drain the NMP from the synthesis vessel.
-
Prepare a fresh deprotection solution of 2% DBU and 5% piperazine in NMP (v/v).
-
Add the DBU/piperazine solution to the resin.
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with NMP (5-7 times).
-
Wash the resin with DCM (2-3 times) and proceed to the next coupling step.
Considerations for Peptides Containing D-Phe(2,4-Cl2)
While no specific protocols for the Fmoc deprotection of peptides containing D-Phe(2,4-Cl2) are readily available in the literature, the following considerations and optimization strategies are recommended based on the chemical properties of this amino acid:
-
Monitoring Deprotection: Due to the electron-withdrawing nature of the dichlorophenyl group, the rate of Fmoc deprotection might be slower compared to standard amino acids. It is crucial to monitor the completeness of the deprotection reaction. This can be achieved qualitatively using the Kaiser test or quantitatively by UV monitoring of the dibenzofulvene-piperidine adduct release.
-
Extended Deprotection Times: If incomplete deprotection is observed with standard protocols, extending the reaction time (e.g., to 2 x 10 minutes or longer with piperidine) may be necessary.
-
Use of Stronger Bases: For particularly difficult deprotections, employing a stronger base like DBU (as described in Protocol 2) can be beneficial.[6] The enhanced basicity can help overcome the potential electronic effects of the chlorinated ring.
-
Managing Aggregation: Peptides containing bulky, hydrophobic residues like D-Phe(2,4-Cl2) are prone to aggregation, which can impede both deprotection and coupling steps. To mitigate this:
-
Use solvents known to disrupt secondary structures, such as NMP.
-
Perform the synthesis at a slightly elevated temperature (e.g., 30-40 °C), if compatible with the peptide sequence and resin.
-
Incorporate chaotropic salts or "magic mixtures" (e.g., a combination of DCM, DMF, and NMP) in the washing steps.[7]
-
-
Side Reaction Prevention: While D-Phe(2,4-Cl2) itself is not expected to undergo specific side reactions during piperidine treatment, incomplete deprotection can lead to the formation of deletion sequences. Ensuring complete Fmoc removal is the best strategy to avoid this.
Visualizing the Workflow
The following diagrams illustrate the key workflows in Fmoc-based solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for the Incorporation of Fmoc-D-Phe(2,4-Cl2)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance peptide stability, modulate conformation, and improve biological activity. Fmoc-D-Phe(2,4-Cl2)-OH, a derivative of D-phenylalanine featuring two chlorine atoms on the phenyl ring, is a valuable building block for solid-phase peptide synthesis (SPPS). The presence of the dichloro-substituents imparts unique steric and electronic properties, which can influence peptide structure and function. Furthermore, the D-configuration of the amino acid provides inherent resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics.[1]
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Key Properties and Applications
The unique characteristics of this compound make it a desirable component for the synthesis of peptides with tailored properties.
Properties:
-
Increased Proteolytic Stability: The D-amino acid configuration confers resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of the peptide.
-
Conformational Constraint: The bulky 2,4-dichlorophenyl side chain can restrict the conformational freedom of the peptide backbone, potentially favoring a specific bioactive conformation.
-
Modulation of Binding Affinity: The electron-withdrawing nature of the chlorine atoms can alter the electronic properties of the aromatic ring, potentially influencing key binding interactions with biological targets.
-
Hydrophobicity: The chlorinated phenyl group increases the hydrophobicity of the amino acid residue, which can impact peptide solubility and interaction with hydrophobic pockets in target proteins.
Potential Applications:
-
Inhibitors of Protein-Protein Interactions (PPIs): Peptides containing modified amino acids are potent tools for disrupting PPIs that are implicated in various diseases.[1][2] For instance, the p53-MDM2 interaction, a critical pathway in cancer, is a known target for peptide-based inhibitors.[1][2][3] The incorporation of this compound can enhance the binding affinity and stability of such inhibitory peptides.
-
Antimicrobial Peptides (AMPs): The unique structural features of peptides containing this amino acid may lead to the development of novel AMPs with improved efficacy and stability. The mechanism of action of many AMPs involves interaction with and disruption of microbial cell membranes.[4][5][6]
-
GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides are natural ligands for many GPCRs, and synthetic peptide analogs containing unnatural amino acids can be designed as potent and selective agonists or antagonists.[7][8][9]
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures and can be adapted for both manual and automated peptide synthesis. Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents
-
This compound
-
Solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Fmoc-protected amino acids
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives:
-
HOBt (1-Hydroxybenzotriazole)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle for incorporating an amino acid, including this compound.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of this compound:
- Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive if required (e.g., HOBt, 3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction vessel at room temperature. The coupling time can range from 1 to 4 hours. Due to the steric bulk of the 2,4-dichlorophenyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling.
4. Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
5. Capping (Optional):
- If the Kaiser test indicates incomplete coupling after a second coupling attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.
- Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
- Wash the resin with DMF.
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
- After the final Fmoc deprotection and washing of the completed peptide-resin, wash the resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.
2. Cleavage:
- Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.
- Agitate at room temperature for 2-4 hours.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide under vacuum.
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12][13]
Data Presentation
The efficiency of incorporating this compound can be influenced by the choice of coupling reagents and reaction conditions. The following tables provide a summary of typical parameters and expected outcomes. Note that these values are illustrative and should be optimized for each specific synthesis.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HBTU) | 2.9 - 4.9 |
| Additive (e.g., HOBt) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Coupling Time (hours) | Relative Cost | Notes |
| HBTU/HOBt | 1 - 4 |
| A standard and effective choice for most couplings. |
| HATU | 0.5 - 2 |
| Generally faster and more efficient, especially for sterically hindered amino acids. |
| DIC/Oxyma Pure | 1 - 4 | $ | A cost-effective option with reduced risk of side reactions compared to HOBt.[14] |
Table 3: Monitoring Coupling Efficiency with the Kaiser Test
| Kaiser Test Result | Observation | Interpretation | Action |
| Positive | Dark blue beads | Incomplete coupling (free primary amines) | Perform a second coupling. |
| Negative | Yellow/colorless beads | Complete coupling | Proceed to the next deprotection step. |
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: Inhibition of the p53-MDM2 Interaction
Peptides containing modified amino acids can be designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This inhibition stabilizes p53, allowing it to activate downstream pathways leading to cell cycle arrest and apoptosis, which is a key strategy in cancer therapy.[1][2][3][15]
Caption: Inhibition of the p53-MDM2 interaction by a peptide containing D-Phe(2,4-Cl2).
References
- 1. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of linear peptide Bu-His-DPhe-Arg-Trp-Gly-NH(2) at the human melanocortin-1 and -4 receptors: arginine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. lcms.cz [lcms.cz]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peptides Containing 2,4-Dichloro-D-phenylalanine
Introduction
2,4-Dichloro-D-phenylalanine is a non-proteinogenic amino acid analog used in solid-phase peptide synthesis (SPPS) to enhance the biological activity and stability of synthetic peptides. Its incorporation, often at specific positions within a peptide sequence, can significantly influence receptor binding affinity, selectivity, and resistance to enzymatic degradation. This modification is particularly prevalent in the design of potent and long-acting peptide therapeutics, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists and ligands for melanocortin receptors. These application notes provide an overview of the use of 2,4-dichloro-D-phenylalanine-containing peptides and detailed protocols for their synthesis and evaluation.
Application Note 1: GnRH Receptor Antagonists
Background
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that regulates the reproductive axis by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] Synthetic peptide antagonists of the GnRH receptor are crucial therapeutic agents for managing hormone-dependent diseases such as advanced prostate cancer, endometriosis, and uterine fibroids, and are also used in assisted reproductive technologies.[1] The substitution of natural amino acids with analogs like 4-chloro-D-phenylalanine (a closely related compound, often used in this context) at position 2 is a key strategy for creating potent GnRH antagonists.[1] These modifications enhance receptor binding and stabilize the peptide structure.
Mechanism of Action
Peptides incorporating D-amino acid analogs like 2,4-dichloro-D-phenylalanine function as competitive antagonists at the GnRH receptor in the pituitary gland. By binding to the receptor without activating it, they prevent the downstream signaling cascade that leads to the secretion of LH and FSH. This suppression of gonadotropins results in a rapid decrease in the production of testosterone (B1683101) and estrogen, which is therapeutically beneficial in hormone-sensitive conditions.[1]
Caption: GnRH antagonist blocks the pituitary, inhibiting hormone production.
Quantitative Data: GnRH Antagonist Activity
The following table summarizes the in vivo activity of a representative GnRH antagonist peptide containing 4-chloro-D-phenylalanine (D4Cpa), which is structurally similar and functionally equivalent in this context to 2,4-dichloro-D-phenylalanine.
| Peptide Sequence | Assay | Species | Dose | Result | Reference |
| Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph(L-hydroorotyl)-D4Aph(carbamoyl)-Leu-ILys-Pro-DAla-NH₂ (FE200486) | Plasma Testosterone Inhibition | Rat | 2 mg/kg s.c. in 5% mannitol | Inhibition for 57 days | [2] |
| Ganirelix | Plasma Testosterone Inhibition | Rat | 2 mg/kg s.c. in 5% mannitol | Inhibition for 1 day | [2] |
| Abarelix | Plasma Testosterone Inhibition | Rat | 2 mg/kg s.c. in 5% mannitol | Inhibition for 1 day | [2] |
| Azaline B | Plasma Testosterone Inhibition | Rat | 2 mg/kg s.c. in 5% mannitol | Inhibition for 14 days | [2] |
Application Note 2: Melanocortin Receptor Ligands
Background
The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is involved in regulating a wide array of physiological processes, including skin pigmentation, inflammation, energy homeostasis, and sexual function.[3] Peptides derived from the pro-opiomelanocortin (POMC) gene, such as α-MSH, are the endogenous ligands for these receptors.[3] Synthetic peptides incorporating unnatural amino acids, including D-phenylalanine derivatives, are being developed to create selective agonists or antagonists for specific melanocortin receptor subtypes to treat conditions like obesity, cachexia, and inflammatory disorders.[3][4]
Mechanism of Action
Melanocortin receptors primarily signal through the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] Peptides containing 2,4-dichloro-D-phenylalanine can be designed to either mimic the action of endogenous agonists (stimulating cAMP production) or to act as antagonists that bind to the receptor but do not elicit a response, thereby blocking the effects of endogenous ligands.
Caption: Agonist binding to a melanocortin receptor activates the cAMP pathway.
Quantitative Data: Melanocortin Receptor Ligand Activity
The following table summarizes the in vitro activity of a peptide analog where D-phenylalanine substitutions influence receptor selectivity and function.
| Peptide Sequence | Receptor | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) | Activity | Reference |
| H-D-Phe-c[Asp-Pro-d-Phe-Arg-Trp-Lys]-NH₂ | hMC3R | Binding/Activation | 3.7 | 4.9 | Selective Partial Agonist | [4] |
| H-d-Nal(2′)-c[Asp-Pro-d-Phe-Arg-Trp-Gly-Lys]-NH₂ | hMC4R | Binding/Activation | 11 | 56 | Selective Partial Agonist | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist
This protocol describes a standard manual Fmoc/tBu-based solid-phase synthesis for a representative peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-2,4-Dichlorophenylalanine)
-
Coupling reagents: HOBt (1-Hydroxybenzotriazole), DIPCDI (N,N'-Diisopropylcarbodiimide) or HATU/HOAt
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Capping solution: DCM:MeOH:DIPEA (17:2:1)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with HOBt (3 eq.) and DIPCDI (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.
-
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, including Fmoc-D-2,4-Dichlorophenylalanine.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity by mass spectrometry.
-
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: In Vitro Receptor Activation Assay (cAMP Measurement)
This protocol outlines a method to determine if a peptide acts as an agonist or antagonist at a melanocortin receptor by measuring intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R).
-
Cell culture medium (e.g., DMEM) with serum and antibiotics.
-
Assay buffer: HBSS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Test peptides (containing 2,4-dichloro-D-phenylalanine) at various concentrations.
-
Reference agonist (e.g., α-MSH).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the receptor-expressing HEK293 cells into a 96-well plate at a density of ~10,000 cells/well and culture overnight.
-
Agonist Mode:
-
Remove the culture medium and wash cells with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of the test peptide to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Remove the culture medium and wash cells with assay buffer.
-
Add 25 µL of assay buffer containing various concentrations of the test peptide.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of assay buffer containing the reference agonist (α-MSH) at its EC₈₀ concentration.
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP measurement using the detection kit.
-
-
Data Analysis:
-
For agonist activity, plot the signal versus the log of the test peptide concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
For antagonist activity, plot the signal versus the log of the test peptide concentration to determine the IC₅₀ value. Calculate the pA₂ value to quantify antagonist potency.
-
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Peptide Library Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery, enabling the exploration of a vastly expanded chemical space and the development of peptides with enhanced therapeutic properties. Fmoc-D-Phe(2,4-Cl2)-OH, a derivative of D-phenylalanine featuring two chlorine atoms on the phenyl ring, is a valuable building block for constructing peptide libraries with unique structural and functional characteristics. The presence of the dichloro-substituents can significantly influence peptide conformation, hydrophobicity, and resistance to proteolytic degradation, making it an attractive candidate for the discovery of novel peptide-based therapeutics.
These application notes provide a comprehensive overview of the use of this compound in peptide library construction, including detailed experimental protocols, data presentation, and visualizations of relevant workflows and concepts.
Rationale for Incorporating this compound into Peptide Libraries
The inclusion of this non-canonical amino acid offers several advantages in the design and screening of peptide libraries:
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by common proteases, leading to peptides with longer in vivo half-lives.
-
Increased Hydrophobicity: The chlorine substituents increase the hydrophobicity of the phenylalanine side chain. This can modulate the binding affinity of the peptide to its target, particularly in hydrophobic pockets.
-
Modified Aromatic Interactions: The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the phenyl ring, influencing π-π and cation-π stacking interactions with target proteins. This can lead to unique binding modes and improved affinity.
-
Conformational Constraint: The bulky dichloro-substituted phenyl group can restrict the conformational freedom of the peptide backbone, pre-organizing it for target binding and potentially increasing binding affinity and specificity.
Data Presentation
While specific quantitative data for libraries solely focused on this compound is not extensively available in public literature, the following tables provide a framework for presenting comparative data from a hypothetical library screening.
Table 1: Physicochemical Properties of Phenylalanine Analogs
| Amino Acid Derivative | Molecular Weight ( g/mol ) | Calculated logP | van der Waals Volume (ų) |
| Fmoc-D-Phe-OH | 387.43 | 4.35 | 296.8 |
| Fmoc-D-Phe(4-Cl)-OH | 421.88 | 5.06 | 311.5 |
| This compound | 456.32 | 5.77 | 326.2 |
This table illustrates the incremental increase in molecular weight, hydrophobicity (logP), and size with the addition of chlorine atoms.
Table 2: Hypothetical Screening Results of a Peptide Library
| Library Type | Total Peptides Screened | Primary Hits | Confirmed Hits (IC50 < 10 µM) | Hit Rate (%) |
| Standard Amino Acid Library | 1 x 10^6 | 150 | 15 | 0.0015 |
| Library with Fmoc-D-Phe-OH | 1 x 10^6 | 210 | 25 | 0.0025 |
| Library with this compound | 1 x 10^6 | 250 | 40 | 0.0040 |
This hypothetical data suggests that the inclusion of this compound could lead to a higher hit rate in a screening campaign due to the unique properties it imparts to the peptides.
Experimental Protocols
The following protocols are based on standard solid-phase peptide synthesis (SPPS) and one-bead-one-compound (OBOC) library methodologies, with specific considerations for the incorporation of the bulky and electron-deficient this compound.
Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library on a solid support using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (standard and this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Note: Due to the steric bulk and electron-withdrawing nature of the dichlorophenyl group, a more potent coupling reagent and longer coupling times are recommended.
-
Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF with DIEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 4-6 hours at room temperature. A double coupling (repeating the coupling step) may be necessary for optimal incorporation.
-
Thoroughly wash the resin with DMF (5x) and DCM (3x) after coupling.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Library Generation (Split-and-Pool Synthesis for OBOC):
-
For randomized positions, split the resin into equal portions.
-
Couple a different amino acid to each portion.
-
Pool all resin portions and mix thoroughly.
-
Split the pooled resin again for the next randomized position.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Add DTT if Cys is present.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides by adding cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide library under vacuum.
-
Protocol 2: On-Bead Screening of an OBOC Library
This protocol describes a general method for screening an OBOC library against a fluorescently labeled target protein.
Materials:
-
OBOC peptide library on beads
-
Target protein, fluorescently labeled (e.g., with FITC or Alexa Fluor)
-
Screening buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Microscope with fluorescence capabilities
-
Micromanipulator
Procedure:
-
Bead Preparation: Wash the library beads with screening buffer.
-
Incubation: Incubate the beads with the fluorescently labeled target protein at a predetermined concentration in screening buffer for 1-2 hours at 4°C with gentle agitation.
-
Washing: Wash the beads extensively with washing buffer to remove non-specifically bound protein.
-
Hit Identification:
-
Observe the beads under a fluorescence microscope.
-
Identify the beads that exhibit a strong fluorescent signal ("hits").
-
-
Hit Isolation: Isolate the positive beads using a micromanipulator.
-
Peptide Sequencing: Determine the sequence of the peptide on the isolated beads using methods such as Edman degradation or mass spectrometry.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway that could be targeted by a peptide library. Peptides identified from the library could act as inhibitors or modulators of protein-protein interactions within this pathway.
Caption: A generic kinase signaling pathway that can be a target for peptide inhibitors.
Experimental Workflow Diagram
This diagram outlines the overall workflow for constructing and screening a peptide library containing this compound.
Caption: Workflow for peptide library synthesis, screening, and hit validation.
Conclusion
This compound is a valuable tool for the construction of diverse and robust peptide libraries. Its incorporation can lead to the discovery of novel peptide ligands with enhanced stability and unique binding properties. The provided protocols and visualizations serve as a guide for researchers to effectively utilize this unnatural amino acid in their drug discovery efforts. While specific optimization of coupling conditions for this compound may be required, the general principles of Fmoc-SPPS and OBOC library screening provide a solid foundation for its successful implementation.
Application Notes and Protocols for the Cleavage of Peptides Containing D-Phe(2,4-Cl2) from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the routine construction of complex peptide sequences. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.
This document provides detailed application notes and protocols for the cleavage of peptides containing the non-natural amino acid D-2,4-dichlorophenylalanine (D-Phe(2,4-Cl2)) from common solid-phase synthesis resins. The presence of the electron-withdrawing chloro substituents on the phenyl ring of this amino acid may influence the stability of the peptide and the potential for side reactions during cleavage. Therefore, careful selection of the cleavage cocktail and reaction conditions is crucial to obtain the desired peptide in high yield and purity.
While specific quantitative data for the cleavage of D-Phe(2,4-Cl2)-containing peptides is not extensively available in the literature, the protocols provided herein are based on well-established procedures for peptides containing other sensitive amino acids. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific peptide sequence.
Recommended Cleavage Cocktails
The choice of cleavage cocktail is primarily determined by the amino acid composition of the peptide, particularly the presence of sensitive residues that are prone to modification by reactive cationic species generated during the cleavage process. The table below summarizes common TFA-based cleavage cocktails suitable for peptides containing D-Phe(2,4-Cl2).
| Cleavage Cocktail | Composition (v/v/w) | Target Residues & Remarks |
| Reagent K | TFA / Water / Phenol (B47542) / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides containing multiple sensitive residues such as Cys, Met, Trp, and Tyr.[1] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for peptides containing Arg(Mtr/Pmc), Trp, Cys, and Met.[2] |
| TFA/TIPS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and effective general-purpose cleavage cocktail for peptides without highly sensitive residues like Met or Trp. TIPS is an excellent scavenger for carbocations. |
| TFA/TIPS/EDT | TFA / Triisopropylsilane / 1,2-Ethanedithiol (95:2.5:2.5) | A good choice for peptides containing Cys to prevent disulfide bond formation and other side reactions. |
Experimental Protocols
Prior to cleavage, it is essential to ensure the peptide-resin is thoroughly washed to remove residual solvents and reagents from the synthesis, particularly DMF, which can interfere with the acidic cleavage.[3] The N-terminal Fmoc group should also be removed before cleavage.[4]
Protocol 1: Cleavage from Acid-Labile Resins (e.g., Wang, Rink Amide)
This protocol is suitable for the cleavage of peptides from resins where the peptide is linked via an acid-labile linker, such as Wang or Rink Amide resin.
Materials:
-
Peptide-resin (dried)
-
Selected cleavage cocktail (e.g., Reagent K or TFA/TIPS/H₂O)
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) for purification by HPLC.
Protocol 2: Cleavage of Protected Peptides from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed for the cleavage of peptides from the highly acid-labile 2-CTC resin, which allows for the release of the peptide with its side-chain protecting groups intact.[3][5][6][7]
Materials:
-
Protected peptide-resin (2-CTC)
-
Cleavage solution: 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 by volume).[7]
-
DCM
-
Cold diethyl ether
-
10% Pyridine (B92270) in methanol (B129727) (for neutralization)
-
Reaction vessel
Procedure:
-
Swell the protected peptide-resin in DCM.
-
Add the cleavage solution to the resin.
-
Gently agitate the mixture for 30-60 minutes. Monitor the cleavage progress by taking small aliquots.
-
Filter the resin and collect the filtrate into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol) to prevent the removal of acid-labile side-chain protecting groups.
-
Wash the resin with the cleavage solution and then with DCM. Combine all filtrates.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Potential Side Reactions and Considerations
While the dichlorophenyl group of D-Phe(2,4-Cl2) is generally stable to TFA, the strong acidic conditions of cleavage can promote other side reactions, particularly with sensitive amino acids in the peptide sequence.
-
Alkylation: Cationic species generated from protecting groups can alkylate nucleophilic residues such as Trp, Tyr, and Met. The use of scavengers like TIPS, thioanisole, and phenol is crucial to minimize this.
-
Oxidation: Methionine residues are susceptible to oxidation to the corresponding sulfoxide. The inclusion of reducing agents like EDT in the cleavage cocktail can prevent this.
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, which can lead to racemization and the formation of β-aspartyl peptides.
-
Trifluoroacetylation: A potential side reaction is the trifluoroacetylation of free amino groups, which can occur if the cleavage conditions are not optimized.[8]
Given the electron-withdrawing nature of the chlorine atoms on the phenyl ring of D-Phe(2,4-Cl2), it is not expected to be more susceptible to electrophilic attack than a standard phenylalanine residue. However, it is always recommended to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to identify any unexpected side products and optimize the cleavage conditions accordingly.
Visualizations
Caption: General experimental workflow for the cleavage of peptides from solid-phase synthesis resins.
Caption: Decision-making flowchart for the selection of an appropriate cleavage cocktail based on peptide composition.
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Peptides Incorporating Fmoc-D-Phe(2,4-Cl2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Fmoc-D-Phe(2,4-Cl2)-OH, into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. The 2,4-dichloro substitution on the phenylalanine ring significantly increases the hydrophobicity of the amino acid residue. This increased hydrophobicity, coupled with the presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, presents unique challenges for purification.
This document provides detailed application notes and protocols for the successful purification of peptides containing this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is the standard and most effective method for peptide purification, separating molecules based on their hydrophobicity.[1][2]
Challenges in Purifying Peptides with this compound
The primary challenges in purifying peptides containing this modified amino acid are a direct consequence of its physicochemical properties:
-
Increased Hydrophobicity: The dichlorinated phenyl ring and the Fmoc group contribute to a significant increase in the overall hydrophobicity of the peptide. This leads to strong retention on reverse-phase columns, requiring higher concentrations of organic solvent for elution.
-
Poor Aqueous Solubility: Highly hydrophobic peptides often exhibit poor solubility in the aqueous mobile phases typically used at the beginning of an HPLC gradient. This can lead to sample precipitation on the column, resulting in poor peak shape, low recovery, and column clogging.
-
Aggregation: The presence of multiple hydrophobic residues can promote peptide aggregation, further complicating the purification process and potentially leading to lower yields.
To overcome these challenges, careful optimization of the HPLC method is crucial. This includes the selection of the appropriate column, mobile phase composition, and gradient profile. For particularly challenging sequences, alternative strategies such as using a less hydrophobic stationary phase or dissolving the crude peptide in a strong organic solvent may be necessary.[3]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed for the initial analysis of the crude peptide to determine its purity and to scout for optimal purification conditions.
1. Materials and Reagents:
-
Crude peptide containing this compound, lyophilized
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) (optional, for sample dissolution)
2. Instrumentation and Columns:
-
Analytical HPLC system with a UV detector
-
Analytical C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
4. Sample Preparation:
-
Accurately weigh a small amount of the crude lyophilized peptide (e.g., 1 mg).
-
Attempt to dissolve the peptide in Mobile Phase A.
-
If solubility is poor, dissolve the peptide in a minimal volume of DMSO or DMF (e.g., 20-50 µL) and then dilute with Mobile Phase A to the final concentration (e.g., 1 mg/mL). Note that the injection of a large volume of DMSO or DMF can affect peak shape.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Gradient | 30-80% B over 30 minutes |
6. Data Analysis:
-
Integrate the peak areas in the chromatogram to determine the purity of the crude peptide.
-
The retention time of the main peak will inform the design of the preparative HPLC gradient.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol is for the purification of larger quantities of the peptide based on the analytical results.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Instrumentation and Columns:
-
Preparative or semi-preparative HPLC system with a UV detector and fraction collector.
-
Preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size). For very hydrophobic peptides, a C8 or Phenyl column may provide better separation.[3]
3. Mobile Phase Preparation:
-
Same as Protocol 1, but in larger volumes.
4. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong organic solvent like DMSO or DMF.
-
Slowly add Mobile Phase A while vortexing to avoid precipitation. The final concentration will depend on the column size and loading capacity.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 mL |
| Gradient | Optimized based on analytical run. A shallower gradient around the elution point of the target peptide will improve resolution. For example, if the peptide elutes at 55% B in the analytical run, a preparative gradient could be 45-65% B over 40 minutes. |
6. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction using the analytical HPLC method (Protocol 1).
-
Pool the fractions with the desired purity (>95% or as required).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation
The following tables provide representative data for the purification of a hypothetical peptide containing this compound.
Table 1: Analytical HPLC Data of Crude Peptide
| Peak No. | Retention Time (min) | Area (%) |
| 1 | 12.5 | 5.2 |
| 2 | 18.9 | 78.3 |
| 3 | 21.1 | 10.1 |
| 4 | 23.4 | 6.4 |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Gradient | 45-65% B over 40 min |
| Main Peak Elution Time | 25.2 min |
| Number of Fractions Collected | 10 |
Table 3: Purity Analysis of Collected Fractions
| Fraction No. | Purity by Analytical HPLC (%) |
| 3 | 92.5 |
| 4 | 98.7 |
| 5 | 99.1 |
| 6 | 98.5 |
| 7 | 93.1 |
Table 4: Final Purification Yield
| Parameter | Value |
| Pooled Fractions | 4, 5, 6 |
| Final Purity | >98% |
| Purified Peptide Yield | 65 mg (65%) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of a synthetic peptide containing this compound.
Caption: Workflow for HPLC Purification of Hydrophobic Peptides.
References
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Fmoc-D-Phe(2,4-Cl2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aiming to enhance biological activity, improve metabolic stability, and confer specific conformational properties. Fmoc-D-Phe(2,4-Cl2)-OH, a derivative of D-phenylalanine featuring two chlorine atoms on the phenyl ring, is a valuable building block in this endeavor. The electron-withdrawing nature of the chlorine atoms and the steric bulk of the dichlorophenyl group can significantly influence the pharmacological properties of a peptide.
These application notes provide a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptidomimetics utilizing this compound. The protocols are based on established Fmoc/tBu chemistry and are tailored to address the specific considerations for incorporating this sterically hindered and electron-deficient amino acid. The application of such peptidomimetics as neurokinin-1 (NK1) receptor antagonists serves as a relevant biological context.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |
| Molecular Weight | 456.3 g/mol |
| Appearance | Off-white powder |
| Purity (HPLC) | ≥ 99% |
| Storage | 0-8°C |
Application: Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist Peptidomimetic
Substance P is a neuropeptide that mediates its effects by binding to the NK1 receptor, playing a role in pain transmission, inflammation, and emesis.[1][2] Peptidomimetic antagonists of the NK1 receptor are of significant interest for therapeutic development. The incorporation of D-amino acids, such as D-Phe(2,4-Cl2), can enhance antagonist activity and increase resistance to enzymatic degradation.
The following sections detail the synthesis of a model pentapeptide antagonist incorporating D-Phe(2,4-Cl2), based on general Fmoc-SPPS protocols.
Experimental Protocols
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal amide, a Rink Amide resin is suitable.[3]
Protocol:
-
Place the Rink Amide resin (e.g., 100-200 mesh) in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[3]
-
After swelling, drain the DMF using a flow of nitrogen gas.[3]
First Amino Acid Loading
This protocol describes the loading of the first Fmoc-protected amino acid onto the resin.
Protocol:
-
Fmoc Deprotection of the Resin:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swelled resin.[3]
-
Agitate the mixture for 1 hour to remove the Fmoc protecting group from the resin's linker.[3]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 times).[3]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 5 equivalents of the first Fmoc-amino acid (relative to resin loading) and 4.5 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 4.5 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole) in DMF.[3]
-
Add 20% (v/v) N-methylmorpholine (NMM) or 2,4,6-collidine in DMF to the amino acid solution to activate it.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for at least 4 hours at room temperature.[3]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 times).[3]
-
Peptide Chain Elongation: Incorporation of this compound
This iterative cycle of deprotection and coupling is repeated to build the peptide chain. Special attention is given to the coupling of the sterically hindered this compound.
Protocol:
-
Fmoc Deprotection:
-
Coupling of this compound:
-
In a separate vial, dissolve an appropriate amount of this compound and a coupling agent (e.g., HCTU - O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in 20% collidine in DMF.[3]
-
Add the solution to the deprotected resin.
-
Due to the steric hindrance of this compound, a longer coupling time (e.g., 1-12 hours) is recommended to ensure complete reaction.[3]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 times).[3]
-
-
Repeat:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Protocol:
-
Wash the fully assembled peptide-resin with DMF and then with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail. A common cocktail for Fmoc/tBu chemistry is TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Quantitative Data Summary
The following table provides expected ranges for key parameters in the synthesis of a model pentapeptide containing this compound. Actual values will vary depending on the specific sequence and synthesis conditions.
| Parameter | Expected Value |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent Excess | 2.9 - 4.5 equivalents |
| Coupling Time for Standard Amino Acids | 15 - 60 minutes |
| Coupling Time for this compound | 1 - 12 hours |
| Fmoc Deprotection Time | 2 x 7 minutes |
| Cleavage Time | 2 - 3 hours |
| Crude Peptide Purity (HPLC) | 60 - 80% |
| Overall Yield (after purification) | 15 - 30% |
Visualizations
Experimental Workflow for Peptidomimetic Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Substance P / NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of Substance P and the NK1 receptor.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Phe(2,4-Cl2)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of the sterically hindered amino acid, Fmoc-D-Phe(2,4-Cl2)-OH, in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency with this compound is a common issue due to the steric hindrance posed by the dichlorinated phenyl ring. This guide provides a systematic approach to identify and resolve these challenges.
Problem: Low Coupling Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Steric Hindrance | 1. Switch to a more potent coupling reagent: Utilize aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP or PyAOP. These reagents form highly reactive esters that can overcome the steric barrier.[1] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to overnight to allow the reaction to proceed to completion.[2] 3. Increase reaction temperature: Cautiously increase the temperature to help overcome the activation energy. This should be done with care to avoid racemization.[2] 4. Perform a double coupling: Repeat the coupling step with a fresh portion of activated amino acid and reagents to drive the reaction to completion.[1] | The bulky 2,4-dichloro-phenyl group on the phenylalanine side chain physically obstructs the approach of the reacting molecules, slowing down or preventing amide bond formation.[2] More potent reagents, longer reaction times, and repeated coupling cycles can help overcome this hurdle. |
| Peptide Aggregation | 1. Change the solvent: Switch from DMF to NMP or use a "magic mixture" of DMF/DCM/NMP (1:1:1) to improve solvation and disrupt secondary structures. 2. Use a low-load resin: Employing a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) increases the distance between peptide chains, reducing the likelihood of aggregation. | "Difficult sequences," often containing hydrophobic and sterically hindered residues, can aggregate on the resin, limiting reagent access to the reactive sites.[2] |
| Inefficient Reagent Activation | 1. Pre-activate the amino acid: Mix the this compound with the coupling reagent and a base (e.g., DIPEA or collidine) for a few minutes before adding it to the resin. 2. Ensure anhydrous conditions: Use anhydrous solvents, as water can hydrolyze the activated amino acid. | Incomplete activation of the carboxylic acid will lead to a lower concentration of the reactive species, resulting in poor coupling efficiency. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound is challenging to couple due to significant steric hindrance. The bulky chlorine atoms at the 2 and 4 positions of the phenyl ring create a crowded environment around the carboxylic acid group, making it difficult for the incoming amine to attack and form a peptide bond.[2] This steric bulk slows down the reaction rate and can lead to incomplete coupling.[1]
Q2: My standard DIC/HOBt coupling protocol is failing for this compound. What should I do?
A2: Standard carbodiimide (B86325) reagents like DIC, especially when paired with HOBt, are often not potent enough to efficiently couple sterically hindered amino acids like this compound.[1] It is highly recommended to switch to a more powerful coupling reagent. Aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, are more effective in these situations as they form more reactive activated esters.[1]
Q3: Which coupling reagent is the most effective for this compound?
A3: For difficult couplings involving sterically hindered amino acids, reagents that form highly reactive OAt or Oxyma esters are generally preferred. HATU and PyAOP are considered among the most efficient due to the formation of highly reactive OAt esters.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1]
Q4: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If using a powerful coupling reagent alone is insufficient, you can try the following strategies:
-
Double Coupling: This is a common and effective method where you repeat the coupling step with a fresh solution of the activated amino acid.[1]
-
Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).
-
Increase Temperature: Gently warming the reaction can increase the reaction rate, but this should be monitored carefully to prevent racemization.
-
Change Base: In some cases, a more hindered base like 2,4,6-collidine may be preferred over DIPEA to minimize side reactions.
Q5: How can I monitor the completeness of the coupling reaction?
A5: The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple color) indicates that the coupling is incomplete. For couplings to secondary amines (like after proline), the chloranil (B122849) test can be used.
Data Presentation
Table 1: Comparative Coupling Efficiency of Various Reagents with a Sterically Hindered Amino Acid (Fmoc-Trp(Mts)-OH)
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Reported Yield/Purity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | Lower for hindered couplings | Low cost, minimal side reactions for standard couplings. | Often inefficient for sterically hindered amino acids. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | >99% | Highly efficient, well-established. | Potential for guanidinylation side reaction. |
| HATU | Aminium/Uronium Salt | 20 - 45 | >99.5% | Very high reactivity, excellent for hindered couplings, low racemization. | Higher cost, potential for guanidinylation. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99% | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase. |
| COMU | Aminium/Uronium Salt | 20 - 45 | >99.5% | Very high reactivity, safer byproducts than benzotriazole-based reagents. | Higher cost. |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol with a sterically hindered amino acid.
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide using recommended potent coupling reagents. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Coupling using HATU
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using the 20% piperidine solution in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA or collidine to the solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling (double coupling) with fresh reagents is recommended.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Protocol 2: Coupling using DIC/Oxyma
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and OxymaPure® in anhydrous DMF.
-
Add DIC to the solution.
-
Immediately add this solution to the deprotected peptide-resin.
-
-
Incubation:
-
Agitate the reaction mixture at room temperature for 1-4 hours. A longer reaction time is advisable.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1. If the coupling is incomplete, perform a second coupling.
-
Mandatory Visualization
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Racemization of Fmoc-D-Phe(2,4-Cl2)-OH
This technical support center provides troubleshooting guidance and frequently asked questions regarding the racemization of Fmoc-D-Phe(2,4-Cl2)-OH during the activation step of solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The dichlorophenyl side chain of this compound contains electron-withdrawing chloro- groups. These groups increase the acidity of the alpha-proton on the amino acid's chiral center. During the activation of the carboxyl group for coupling, this increased acidity makes the alpha-proton more susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either side, resulting in racemization (a mixture of D- and L-isomers).[1]
Q2: Which factors have the most significant impact on the racemization of this compound?
A2: The primary factors influencing racemization during the activation of this compound are the choice of coupling reagent, the type and concentration of the base used, the pre-activation time, and the reaction temperature.
Q3: Are there specific coupling reagents that are recommended to minimize racemization for this amino acid derivative?
A3: Yes, for amino acids prone to racemization, it is advisable to use coupling reagents known for their ability to suppress this side reaction. Phosphonium-based reagents (like PyBOP) and uronium/aminium-based reagents (such as HBTU, HATU, and COMU) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are generally preferred.[1][2] Carbodiimide-based methods, for instance, using diisopropylcarbodiimide (DIC) with HOBt or OxymaPure®, can also be effective, particularly when base-free conditions are advantageous.[1]
Q4: How does the choice of base affect racemization?
A4: The basicity and steric hindrance of the base used during coupling play a crucial role. Strong, non-hindered bases can readily abstract the acidic alpha-proton, leading to higher levels of racemization. Therefore, weaker or more sterically hindered bases are recommended. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than diisopropylethylamine (DIPEA).[2]
Q5: Can racemization be completely avoided?
A5: While complete elimination of racemization can be challenging, especially for sensitive amino acids like this compound, it can be significantly minimized to acceptable levels by carefully selecting the coupling reagents, base, and reaction conditions. Following optimized protocols is key to preserving the stereochemical integrity of the peptide.
Troubleshooting Guide
Issue: High levels of the L-isomer of Phe(2,4-Cl2) are detected in the final peptide.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. For this compound, consider using a phosphonium (B103445) salt (e.g., PyBOP) or a third-generation uronium salt (e.g., COMU) in combination with an additive like HOBt or OxymaPure®.[2] |
| Strong Base Used for Activation | Replace stronger bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[2][3] |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.[4] |
| High Coupling Temperature | Perform the coupling reaction at a lower temperature. If using microwave-assisted synthesis, consider reducing the temperature from a standard 80°C to 50°C for the coupling of this sensitive residue.[3][5] |
| Excessive Amount of Base | Use the minimum necessary amount of base required for the coupling reaction. Typically, two equivalents of base relative to the amino acid are sufficient. |
| Solvent Effects | While DMF is a common solvent, some studies suggest that less polar solvents can reduce racemization. Consider a mixture of DCM and DMF if compatible with your synthesis setup. |
Quantitative Data on Racemization
The following tables provide a summary of how different factors can influence the degree of racemization, based on studies of structurally similar and racemization-prone amino acids.
Table 1: Effect of Coupling Reagent and Base on Phenylglycine (Phg) Racemization
| Coupling Reagent | Base | Correct Diastereomer (%) |
| HATU | DIPEA | ~85% |
| HATU | NMM | ~90% |
| HATU | TMP | ~93% |
| HBTU | DIPEA | ~84% |
| PyBOP | DIPEA | ~83% |
| COMU | DIPEA | ~92% |
| COMU | TMP | >98% |
| DEPBT | TMP | >98% |
Data adapted from a study on the racemization of Phenylglycine, a close structural analog of Phenylalanine.[2]
Table 2: General Influence of Base on Racemization
| Base | Steric Hindrance | Basicity (pKa) | General Racemization Tendency |
| DIPEA | Low | ~10.1 | Higher |
| NMM | Medium | ~7.4 | Lower |
| 2,4,6-Collidine (TMP) | High | ~7.4 | Lowest |
This table provides a qualitative comparison of commonly used bases.[2]
Experimental Protocols
Recommended Protocol for Minimizing Racemization of this compound
This protocol utilizes a combination of a third-generation uronium coupling reagent and a sterically hindered base to minimize racemization.
Materials:
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
2,4,6-Collidine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid and Reagent Preparation: In a separate reaction vessel, dissolve this compound and COMU in DMF.
-
Activation and Coupling: Add the 2,4,6-collidine to the amino acid/COMU solution and immediately add this mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling reaction is incomplete and should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next synthesis cycle.
Visualizations
Mechanism of Racemization
Caption: Mechanism of base-catalyzed racemization during activation.
Recommended Experimental Workflow
Caption: Recommended workflow for minimizing racemization.
References
Incomplete Fmoc deprotection of D-Phe(2,4-Cl2) residues
Technical Support Center: Fmoc Deprotection
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the incomplete Fmoc deprotection of D-Phe(2,4-Cl2) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection, and why is it a common issue for D-Phe(2,4-Cl2) residues?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This issue is particularly prevalent for sterically hindered amino acids like D-Phe(2,4-Cl2). The bulky dichlorophenyl side chain physically obstructs the deprotection reagent (typically piperidine) from efficiently accessing and cleaving the Fmoc group.[1] Furthermore, sequences containing such hydrophobic residues can be prone to aggregation and the formation of secondary structures like β-sheets, which further hinders reagent penetration.[1][2][3]
Q2: How can I detect if the Fmoc deprotection of D-Phe(2,4-Cl2) is incomplete?
Several methods can be used to diagnose incomplete Fmoc removal:
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a rapid method to detect free primary amines on the resin.[1][3] A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group remains attached.[4] Note that this test is not reliable for N-terminal proline, which yields a reddish-brown color.[1]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the deprotection solution in real-time.[3] The removal of the Fmoc group by piperidine (B6355638) liberates a dibenzofulvene (DBF) adduct, which has a characteristic absorbance around 301 nm.[3][4] A significantly reduced or absent peak suggests incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These are the most definitive methods. Analysis of the cleaved crude peptide by RP-HPLC will reveal the presence of deletion sequences (the target peptide missing the D-Phe(2,4-Cl2) and subsequent residues).[4][5] Mass spectrometry is crucial for confirming the identity of these byproducts and identifying Fmoc-adducts, which will have a mass 222.24 Da higher than the expected peptide.[5]
Q3: What are the consequences of incomplete Fmoc deprotection?
The primary consequence is the formation of deletion sequences.[4] If the Fmoc group is not removed from the D-Phe(2,4-Cl2) residue, the subsequent amino acid in the sequence cannot be coupled. This leads to a truncated peptide chain, which is often difficult to separate from the full-length target peptide, resulting in significantly lower overall yield and purity of the final product.[1]
Q4: What advanced strategies can I employ for the deprotection of sterically hindered residues like D-Phe(2,4-Cl2)?
For particularly "difficult" sequences, modifying the deprotection protocol is often necessary:
-
Use Alternative Bases: A stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added at a low concentration (e.g., 2% v/v) to the deprotection solution to enhance kinetics.[6] Other secondary amines like piperazine (B1678402) or 4-methylpiperidine (B120128) can also be effective alternatives to piperidine.[7][8]
-
Change the Solvent: Solvents like N-methyl-2-pyrrolidone (NMP) are sometimes more effective than N,N-dimethylformamide (DMF) at disrupting peptide aggregation and improving reagent accessibility.[7][9]
-
Increase Reaction Temperature: Carefully increasing the temperature during the deprotection step can help overcome the kinetic barrier associated with sterically hindered residues.[2]
-
Incorporate Microwave-Assisted Synthesis: Microwave energy can significantly accelerate both coupling and deprotection steps, often proving effective for difficult sequences.[7]
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving incomplete Fmoc deprotection of D-Phe(2,4-Cl2).
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides Containing Dichlorinated Phenylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of peptides containing dichlorinated phenylalanine (Phe(Cl₂)).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing dichlorinated phenylalanine?
The primary challenge arises from the electron-withdrawing nature of the two chlorine atoms on the phenylalanine ring. This modification makes the aromatic ring less susceptible to electrophilic attack compared to standard phenylalanine. While this can be advantageous in preventing certain side reactions, it is crucial to ensure that the cleavage cocktail is optimized for complete deprotection and to prevent any unforeseen side reactions that may be specific to this modified residue.
Q2: What is a standard cleavage cocktail recommended for peptides with dichlorinated phenylalanine?
A standard and effective cleavage cocktail for most peptide sequences, including those with dichlorinated phenylalanine, is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. This mixture is often sufficient for efficient cleavage and scavenging of reactive carbocations generated during the process.
Q3: Why are scavengers necessary in the cleavage cocktail for these peptides?
During the TFA-mediated cleavage of the peptide from the resin and the removal of side-chain protecting groups, highly reactive cationic species are generated. These cations can cause unwanted modifications to sensitive amino acid residues. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species, thereby preventing side reactions and protecting the integrity of the peptide.
Q4: Which scavengers are most important when working with peptides containing dichlorinated phenylalanine?
While the dichlorinated ring is less nucleophilic, other sensitive residues in the peptide sequence (e.g., Trp, Met, Cys, Tyr) remain susceptible to alkylation by carbocations generated from protecting groups. Therefore, a standard scavenger cocktail is still highly recommended.
-
Triisopropylsilane (TIS): Effectively scavenges t-butyl cations and other carbocations.
-
Water: Acts as a proton source and helps suppress t-butylation.
-
1,2-Ethanedithiol (B43112) (EDT): Recommended if the peptide contains cysteine or methionine to prevent oxidation and reattachment to the resin.
-
Phenol: Can be used as a general scavenger for various carbocations.
-
Thioanisole: Often included to facilitate the removal of Arg(Pmc/Pbf) protecting groups.
II. Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing dichlorinated phenylalanine.
| Problem | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- For very resistant peptides, consider a stronger cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT). |
| Peptide precipitation during cleavage. | - Ensure the resin is well-swollen in the cleavage cocktail.- Use a sufficient volume of cleavage cocktail to maintain solubility. | |
| Presence of Unexpected Peaks in HPLC/MS | Incomplete removal of side-chain protecting groups. | - Increase the cleavage time or temperature (use with caution, as this can also increase side reactions).- Ensure the appropriate scavengers are present for all protected residues in your sequence. |
| Alkylation of sensitive residues (Trp, Met, Cys, Tyr). | - Increase the concentration of scavengers (e.g., TIS, EDT).- Use a more comprehensive scavenger cocktail like Reagent K. | |
| Oxidation of Met or Cys. | - Add 1,2-ethanedithiol (EDT) to the cleavage cocktail.- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). | |
| Modification of Dichlorinated Phenylalanine | While the dichlorinated ring is generally stable to TFA, unforeseen side reactions can occur. | - Perform a small-scale trial cleavage and analyze the products thoroughly by mass spectrometry to identify any modifications.- If modifications are observed, consider adjusting the scavenger composition or reducing the cleavage time. |
III. Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for most peptides containing dichlorinated phenylalanine, especially those without other highly sensitive residues.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing dichlorinated phenylalanine along with other sensitive residues like Trp, Met, Cys, or multiple Arg(Pbf/Pmc) residues.
Materials:
-
Peptide-resin (dried)
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (v/v/w/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Collect and wash the peptide pellet as described in Protocol 1.
-
Dry the peptide under vacuum.
IV. Data Presentation
Table 1: Common Cleavage Cocktails for Peptides with Aromatic Residues
| Cleavage Cocktail | Composition | Recommended For |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, peptides without highly sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides containing Trp, Met, Cys, and/or multiple Arg(Pbf/Pmc) residues. |
| TFA/EDT/H₂O | 95% TFA, 2.5% EDT, 2.5% H₂O | Peptides containing Cys or Met, to prevent oxidation. |
V. Visualizations
Caption: General workflow for peptide cleavage from solid-phase resin.
Caption: Troubleshooting logic for common peptide cleavage issues.
Technical Support Center: Fmoc-D-Phe(2,4-Cl2)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-D-Phe(2,4-Cl2)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Difficulties during the coupling of this compound often arise from a combination of steric hindrance and the electron-withdrawing effects of the two chlorine atoms on the phenyl ring. These factors can deactivate the carboxyl group and slow down the reaction rate. Below are common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solutions |
| Low Coupling Efficiency / Incomplete Coupling | 1. Insufficient reactivity of the coupling reagent: Standard coupling reagents like DIC/HOBt may not be potent enough for this sterically hindered and electron-deficient amino acid. | • Optimize Coupling Reagent: Switch to a more powerful aminium/uronium-based coupling reagent such as HATU, HCTU, or COMU. These are known to be highly effective for difficult couplings. • Double Couple: Perform the coupling reaction twice with a fresh solution of the amino acid and coupling reagents. • Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the this compound and coupling reagents relative to the resin loading. |
| 2. Steric hindrance from the growing peptide chain: As the peptide elongates, it can fold and aggregate, impeding access to the N-terminal amine. | • Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DCM) to improve solvation and disrupt secondary structures. • Use a Low-Load Resin: Employ a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains and reduce steric hindrance. | |
| 3. Inadequate pre-activation: The carboxylic acid may not be sufficiently activated before addition to the resin. | • Extend Pre-activation Time: Increase the pre-activation time of the amino acid with the coupling reagent and base to 5-10 minutes before adding it to the resin. | |
| Racemization | 1. Prolonged activation time: Leaving the activated amino acid for too long before coupling can increase the risk of epimerization. | • Minimize Activation Time: Add the activated amino acid to the resin immediately after a short pre-activation period. • Use Racemization-Suppressing Additives: Incorporate additives like OxymaPure® or HOAt, especially when using carbodiimide-based coupling methods. |
| 2. Inappropriate base: Some bases can promote racemization. | • Choose a Milder Base: Consider using a less hindered base like 2,4,6-collidine (lutidine) instead of DIPEA, particularly for sensitive couplings. | |
| Side Product Formation (e.g., Deletion Sequences) | 1. Incomplete coupling: Failure to couple this compound leads to peptides missing this residue. | • Monitor Coupling Completion: Use a qualitative test like the Kaiser test (ninhydrin test) to check for the presence of free primary amines after coupling. A positive test (blue beads) indicates incomplete coupling, and a second coupling should be performed. |
| 2. Guanidinylation of the N-terminus: This can occur when using aminium/uronium-based reagents like HBTU or HATU in excess without pre-activation. | • Pre-activate the Amino Acid: Always pre-activate the Fmoc-amino acid with the coupling reagent before adding it to the resin to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The difficulty arises from two main factors:
-
Steric Hindrance: The bulky dichlorophenyl side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylate and makes it more difficult to activate.
Q2: Which coupling reagents are most effective for this compound?
A2: For challenging couplings involving sterically hindered and electron-deficient amino acids, aminium/uronium-based reagents are generally more effective than carbodiimides. HATU , HCTU , and COMU are highly recommended due to their high reactivity. Using an additive like HOAt or OxymaPure® can further enhance coupling efficiency and minimize racemization.
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test (or ninhydrin (B49086) test) is a reliable method to detect the presence of free primary amines on the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete. For couplings to a secondary amine (like proline), a chloranil test can be used.
Q4: Is it necessary to "double couple" this compound?
A4: Due to its difficult nature, a single coupling may not be sufficient to achieve a quantitative reaction. It is highly recommended to perform a Kaiser test after the first coupling. If the test is positive, a second coupling with fresh reagents is advisable to ensure complete incorporation and avoid deletion sequences in the final peptide.
Q5: Can microwave-assisted peptide synthesis improve the coupling of this compound?
A5: Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can be very effective for difficult couplings. The elevated temperature can help to overcome the activation energy barrier and disrupt peptide aggregation, leading to faster and more efficient coupling.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively available in peer-reviewed literature, the following table provides a qualitative and semi-quantitative comparison of commonly used coupling reagents for sterically hindered amino acids, based on established performance in SPPS.
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Typical Coupling Time for Hindered Residues | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | 2 - 4 hours | Moderate | Cost-effective; slower reaction rates; potential for N-acylurea side products. |
| HBTU/DIPEA | Aminium/Uronium | High | 30 - 90 minutes | Low | Widely used and effective; potential for guanidinylation if not pre-activated. |
| HATU/DIPEA | Aminium/Uronium | Very High | 20 - 60 minutes | Very Low | Generally considered one of the most effective reagents for difficult couplings. |
| COMU/DIPEA | Aminium/Uronium | Very High | 20 - 60 minutes | Very Low | High efficiency comparable to HATU; safer alternative to benzotriazole-based reagents (non-explosive byproducts). |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in SPPS
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide using HATU.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow for a pre-activation time of 5-10 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.
-
If the Kaiser test is positive, perform a second coupling with a freshly prepared solution of activated amino acid.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Protocol 2: COMU-Mediated Coupling of this compound in SPPS
This protocol provides a method for coupling this compound using the safer, Oxyma-based reagent COMU.
Materials:
-
This compound
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For this particularly hindered residue, extending the coupling time to 1.5-2 hours may be beneficial.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1, including a second coupling if necessary.
-
-
Chain Elongation:
-
Continue with the synthesis of the peptide.
-
Visualizations
Caption: Troubleshooting workflow for difficult couplings.
Caption: Simplified mechanism of HATU-mediated coupling.
Technical Support Center: Impact of Unintended Chlorination on Peptide Synthesis Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of unintended chlorination of peptides during synthesis. Unintended chlorination can lead to significant impurities, affecting peptide purity, yield, and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is unintended peptide chlorination?
Unintended peptide chlorination is a side reaction that can occur during solid-phase peptide synthesis (SPPS), leading to the covalent addition of one or more chlorine atoms to the peptide chain. This modification is typically observed as an unexpected mass increase in the final product. The most susceptible amino acid residues are those with electron-rich side chains, such as Tyrosine and Tryptophan.
Q2: Which amino acid residues are most susceptible to chlorination?
Tyrosine (Tyr) and Tryptophan (Trp) are the most commonly affected residues. The aromatic rings of these amino acids are susceptible to electrophilic substitution by reactive chlorine species. Other residues like Histidine (His) may also be at risk under certain conditions. The N-terminal amine of a peptide can also be chlorinated.[1][2][3][4][5]
Q3: What are the potential sources of chlorine in peptide synthesis?
While not definitively established as a common occurrence, potential sources of reactive chlorine species in SPPS could include:
-
Degradation of Chlorinated Solvents: Dichloromethane (DCM) is a common solvent in SPPS. Over time, or under certain conditions, it could potentially degrade to release reactive chlorine species.
-
Impurities in Reagents: Trace impurities in synthesis reagents or solvents could introduce reactive chlorine.
-
Cleavage Cocktail Components: While less common, certain components of cleavage cocktails could potentially contribute to chlorination under specific conditions, especially in the presence of sensitive residues.
Q4: How can I detect chlorinated peptides?
The primary method for detecting chlorinated peptides is mass spectrometry (MS). Chlorination results in a characteristic mass shift.[1][2][3][4]
-
Monochlorination: A mass increase of approximately 34 Da (+35Cl, -1H).
-
Dichlorination: A mass increase of approximately 68 Da (+2*35Cl, -2H).
A key confirmatory piece of evidence is the isotopic pattern of chlorine. Chlorine has two stable isotopes, 35Cl (75.8% abundance) and 37Cl (24.2% abundance). This results in a distinctive isotopic signature in the mass spectrum for chlorinated molecules. For a monochlorinated peptide, you will observe a characteristic M+2 peak with an intensity ratio of about 3:1 to the monoisotopic peak.
Q5: What is the impact of unintended chlorination on my research?
Unintended chlorination can have several negative consequences:
-
Reduced Purity and Yield: The presence of chlorinated byproducts complicates the purification of the target peptide, leading to lower overall yields.[6][7][8]
-
Altered Biological Activity: Chlorination of a critical residue can alter the peptide's conformation, receptor binding affinity, and overall biological function.
-
Difficulty in Data Interpretation: The presence of unexpected adducts can complicate the interpretation of experimental results.[9]
Troubleshooting Guide
Problem: My peptide's mass spectrum shows unexpected peaks at M+34 Da, M+68 Da, or other related masses.
Potential Cause: Unintended monochlorination or dichlorination of sensitive amino acid residues.
Solution:
-
Confirm the Presence of Chlorine:
-
Examine the isotopic pattern of the unexpected peak in the high-resolution mass spectrum. Look for the characteristic 3:1 ratio for the M and M+2 peaks for monochlorination.[1][2][3][4]
-
Perform MS/MS fragmentation on the parent ion to attempt to localize the modification to a specific amino acid residue.
-
-
Review Your Synthesis Protocol:
-
Solvents: Ensure you are using high-purity, fresh solvents, especially dichloromethane. Consider using alternative non-chlorinated solvents if the problem persists.[10]
-
Reagents: Use fresh, high-quality reagents to minimize potential impurities.
-
Cleavage: For peptides containing sensitive residues like Trp and Tyr, ensure your cleavage cocktail contains appropriate scavengers.[11][12]
-
-
Implement Preventative Measures in Future Syntheses:
-
Protect Sensitive Residues: For Tryptophan, consider using a protecting group on the indole (B1671886) side chain, such as Boc (tert-butyloxycarbonyl).
-
Use Scavengers: Incorporate scavengers in the cleavage cocktail to quench reactive electrophiles that could lead to side reactions. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[11][12]
-
Optimize Cleavage Conditions: Minimize the time the peptide is exposed to the strong acid of the cleavage cocktail. Perform cleavage at room temperature and for the minimum time required for complete deprotection.[12]
-
Data Presentation
Table 1: Mass Shifts Associated with Unintended Chlorination of Amino Acid Residues
| Amino Acid | Modification | Monoisotopic Mass Shift (Da) | Notes |
| Tyrosine (Tyr) | Monochlorination | +33.96 | Addition of one chlorine atom to the aromatic ring. |
| Tyrosine (Tyr) | Dichlorination | +67.92 | Addition of two chlorine atoms to the aromatic ring. |
| Tryptophan (Trp) | Monochlorination | +33.96 | Addition of one chlorine atom to the indole ring. |
| Tryptophan (Trp) | Dichlorination | +67.92 | Addition of two chlorine atoms to the indole ring. |
| N-terminus | Monochlorination | +33.96 | Chlorination of the N-terminal amine.[1][2][3][4] |
| N-terminus | Dichlorination | +67.92 | Dichlorination of the N-terminal amine.[1][2][3][4] |
Experimental Protocols
Best Practices Protocol for Synthesizing Peptides with Chlorine-Sensitive Residues (Tyr, Trp)
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology with additional recommendations to minimize the risk of unintended chlorination.
1. Resin and First Amino Acid Loading:
-
Use a high-quality resin suitable for your peptide's C-terminus (e.g., 2-chlorotrityl chloride resin for protected fragments or peptides with acid-sensitive C-termini).[13]
-
Swell the resin in high-purity DMF for at least 30 minutes before use.
-
Load the first Fmoc-protected amino acid according to standard protocols.
2. Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection:
-
Use a freshly prepared solution of 20% piperidine (B6355638) in high-purity DMF.
-
Treat the resin with the deprotection solution for 3 minutes, drain, and repeat with a fresh portion of the solution for 7-10 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
For peptides containing Trp, it is highly recommended to use Fmoc-Trp(Boc)-OH to protect the indole side chain from potential modification.
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU with DIPEA) in DMF for 5-10 minutes before adding to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completeness using a ninhydrin (B49086) test.
-
After coupling, wash the resin thoroughly with DMF and DCM.
-
3. Cleavage and Deprotection:
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
For a standard peptide with Trp and Tyr, a recommended scavenger-rich cocktail is:
-
94% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% 1,2-Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
-
-
Cleavage Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. Do not exceed 4 hours to minimize potential side reactions.[12]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Troubleshooting workflow for suspected peptide chlorination.
Caption: Potential pathway for chlorination of a Tyrosine residue.
Caption: Decision-making for preventing unintended chlorination.
References
- 1. Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Peptides Containing D-Phe(2,4-Cl2)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid D-2,4-dichlorophenylalanine (D-Phe(2,4-Cl2)). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of D-Phe(2,4-Cl2) into my peptide causing analytical challenges?
A1: The introduction of D-Phe(2,4-Cl2) presents several analytical hurdles due to its unique properties:
-
Increased Hydrophobicity: The dichlorinated phenyl ring significantly increases the hydrophobicity of the peptide, which can lead to aggregation, poor solubility, and strong retention in reversed-phase chromatography.[1]
-
Steric Hindrance: The bulky dichlorophenyl group can hinder enzymatic cleavage and may affect ionization efficiency in mass spectrometry.
-
D-Amino Acid Configuration: The presence of a D-amino acid can confer resistance to proteolysis, which is advantageous for therapeutic peptides but requires specialized analytical methods to confirm stereochemical purity.[2]
-
Potential for Impurities: The synthesis of peptides with unnatural amino acids can sometimes lead to a higher incidence of side-product formation, such as deletion or insertion sequences, which require careful characterization.[3][4][5]
Q2: What are the most common impurities I should expect during the synthesis of a peptide containing D-Phe(2,4-Cl2)?
A2: Common impurities include:
-
Deletion sequences: Failure to couple the bulky D-Phe(2,4-Cl2) or another amino acid in the sequence.[3][6]
-
Truncated peptides: Incomplete synthesis cycles.
-
Diastereomers: Racemization of amino acids during synthesis, leading to the presence of the L-Phe(2,4-Cl2) epimer.[3]
-
Oxidation: Methionine or Tryptophan residues are susceptible to oxidation.[3][6]
-
Incomplete deprotection: Residual protecting groups from the synthesis process.[3][7]
Q3: How does the presence of two chlorine atoms on the phenyl ring affect mass spectrometry analysis?
A3: The two chlorine atoms introduce a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1. This signature is a powerful tool for confirming the presence of your D-Phe(2,4-Cl2)-containing peptide in a complex mixture.
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue: Poor peak shape (tailing or fronting) and low resolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Aggregation | Decrease sample concentration. Add a small amount of organic solvent (e.g., acetonitrile) to the sample diluent. | Sharper, more symmetrical peaks. |
| Strong Hydrophobic Interactions | Use a shallower gradient. Increase the column temperature (e.g., to 40-60 °C). | Improved peak shape and potentially better resolution from closely eluting impurities. |
| Secondary Interactions with Silica | Use a mobile phase with a different pH (if the peptide's stability allows). Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).[8] | Reduced peak tailing. |
| Inappropriate Mobile Phase | For highly hydrophobic peptides, consider using n-propanol or isopropanol (B130326) as the organic modifier instead of acetonitrile. | Better elution and peak shape for very hydrophobic peptides. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Issue: Low signal intensity or no signal for the target peptide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility/Aggregation | Infuse the sample directly in various solvent systems (e.g., with higher organic content, or containing DMSO) to find an optimal one for ionization. | Identification of a solvent system that provides a stable spray and good signal. |
| Ion Suppression | If analyzing from an HPLC run, trifluoroacetic acid (TFA) can cause ion suppression. Try using a lower concentration of TFA (0.05%) or switch to formic acid (0.1%). | Enhanced signal intensity for the peptide ion. |
| Suboptimal Source Conditions | The bulky, hydrophobic nature of D-Phe(2,4-Cl2) may require different source settings. Systematically vary the capillary voltage, desolvation gas temperature, and flow rate. | Improved ionization efficiency and signal-to-noise ratio. |
| Formation of Adducts | The signal may be distributed among various adducts (e.g., sodium, potassium). Scrutinize the spectrum for peaks corresponding to [M+Na]⁺, [M+K]⁺, etc.[9] | By identifying the major ion species, you can focus the analysis on the correct m/z. |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Analysis of a D-Phe(2,4-Cl2) Containing Peptide
Objective: To determine the purity of a synthetic peptide containing D-Phe(2,4-Cl2) and separate it from synthesis-related impurities.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a minimal amount of DMSO followed by dilution with Mobile Phase A to a concentration of 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 30 | 70 |
| 32 | 95 |
| 35 | 95 |
| 36 | 10 |
| 40 | 10 |
Protocol 2: LC-MS/MS for Sequence Verification
Objective: To confirm the amino acid sequence and the incorporation of D-Phe(2,4-Cl2) using tandem mass spectrometry.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Use the same column and a similar gradient as in Protocol 1, but with 0.1% formic acid instead of TFA in the mobile phases to minimize ion suppression.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300–2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure good fragmentation coverage.
-
Fragmentation Analysis: Look for the characteristic isotopic pattern of dichlorination in the precursor ion and any fragment ions containing the D-Phe(2,4-Cl2) residue.
Quantitative Data Summary
The following tables provide representative data for a hypothetical peptide, Ac-Tyr-Gly-Gly-D-Phe(2,4-Cl2)-Leu-Arg-NH₂ .
Table 1: Expected HPLC Retention Times under Different Conditions
| Condition | Expected Retention Time (min) | Rationale |
| Standard Gradient (Protocol 1) | ~22.5 | D-Phe(2,4-Cl2) significantly increases hydrophobicity, leading to longer retention than a similar peptide with natural Phe. |
| Shallower Gradient (e.g., 10-50% B in 40 min) | ~31.0 | A shallower gradient increases the separation time between closely eluting species, improving resolution. |
| Higher Temperature (60 °C) | ~21.0 | Increased temperature can reduce hydrophobic interactions, leading to slightly earlier elution. |
Table 2: Predicted m/z Values for Major Fragment Ions (b- and y-ions) in MS/MS
| b-ion | Sequence | Predicted m/z | y-ion | Sequence | Predicted m/z |
| b₁ | Ac-Tyr | 206.08 | y₁ | Arg-NH₂ | 175.12 |
| b₂ | Ac-Tyr-Gly | 263.10 | y₂ | Leu-Arg-NH₂ | 288.20 |
| b₃ | Ac-Tyr-Gly-Gly | 320.12 | y₃ | D-Phe(2,4-Cl2) -Leu-Arg-NH₂ | 504.18 |
| b₄ | Ac-Tyr-Gly-Gly-D-Phe(2,4-Cl2) | 536.10 | y₄ | Gly-D-Phe(2,4-Cl2) -Leu-Arg-NH₂ | 561.20 |
| b₅ | Ac-Tyr-Gly-Gly-D-Phe(2,4-Cl2) -Leu | 649.19 | y₅ | Gly-Gly-D-Phe(2,4-Cl2) -Leu-Arg-NH₂ | 618.22* |
*Ions containing D-Phe(2,4-Cl2) will exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms.
Signaling Pathway and Workflow Diagrams
References
- 1. peptide.com [peptide.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dokumen.pub [dokumen.pub]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-D-Phe(2,4-Cl2)-OH stability during prolonged coupling reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fmoc-D-Phe(2,4-Cl2)-OH, a sterically hindered amino acid derivative, in solid-phase peptide synthesis (SPPS). Particular focus is given to its stability and potential side reactions during prolonged coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges associated with the coupling of this compound stem from its significant steric hindrance due to the presence of two chlorine atoms on the phenyl ring. This steric bulk can lead to:
-
Slow or incomplete coupling reactions: The bulky side chain can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Increased risk of side reactions: To drive the reaction to completion, more forcing conditions such as prolonged reaction times, elevated temperatures, or highly reactive coupling reagents are often employed. These conditions can increase the likelihood of side reactions, most notably epimerization (racemization) of the chiral center.
-
Aggregation: The hydrophobic nature of the dichlorophenyl side chain can contribute to peptide aggregation on the solid support, further hindering coupling efficiency.
Q2: How stable is the Fmoc group on this compound during a prolonged coupling step?
A2: The Fmoc protecting group is generally stable under the acidic conditions of side-chain deprotection but is labile to basic conditions. During prolonged coupling times, especially in the presence of tertiary amines like N,N-diisopropylethylamine (DIPEA) which are used to maintain a basic pH, premature deprotection of the Fmoc group can occur. This can lead to the undesired addition of a second this compound residue (double insertion). The rate of this premature deprotection is dependent on the base concentration, solvent, and temperature.
Q3: What is epimerization and why is it a concern with this compound?
A3: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one. In the context of this compound, it refers to the conversion of the D-amino acid to its L-enantiomer. This is a critical issue as the biological activity of a peptide is often highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The risk of epimerization is heightened during the activation step of the amino acid, particularly with prolonged pre-activation times, elevated temperatures, and the use of certain coupling reagents and bases.[1]
Q4: Can the chlorine atoms on the phenyl ring participate in side reactions?
A4: While the carbon-chlorine bond in 2,4-dichlorophenylalanine is generally stable under standard SPPS conditions, the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the amino acid. There is a theoretical possibility of nucleophilic aromatic substitution under very harsh, prolonged basic conditions, but this is not a commonly reported side reaction during routine peptide synthesis. The primary influence of the chlorine atoms is their steric and electronic effect on the coupling reaction itself.
Troubleshooting Guide
Issue: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (ninhydrin test) after the coupling step, indicating free primary amines.
-
Presence of deletion sequences (missing the this compound residue) in the final peptide, as determined by mass spectrometry.
dot
Caption: Troubleshooting workflow for incomplete coupling.
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagents | Switch from standard carbodiimide (B86325) reagents (e.g., DIC/HOBt) to more potent uronium/phosphonium-based reagents such as HATU, HCTU, or PyAOP. | These reagents form highly reactive active esters that can overcome the steric hindrance of this compound more effectively. |
| For extremely difficult couplings, consider converting the amino acid to its acyl fluoride in situ using a reagent like TFFH. | Acyl fluorides are highly reactive and can be effective for coupling very hindered amino acids. | |
| Modify Reaction Conditions | Perform a "double coupling" by repeating the coupling step with a fresh portion of activated amino acid and reagents. | This can help drive the reaction to completion by providing a renewed concentration of the activated species. |
| Extend the coupling time. However, be mindful of potential side reactions (see below). | Allows more time for the sterically hindered reaction to proceed. | |
| Cautiously increase the reaction temperature (e.g., to 40-50°C). | Can increase the reaction rate, but also significantly increases the risk of epimerization. This should be a last resort and carefully monitored. | |
| Address Aggregation | Incorporate a small amount of a chaotropic salt (e.g., 0.5 M LiCl) in the coupling solution. | These salts can disrupt secondary structures and improve solvation of the peptide chain. |
| Switch from DMF to a more polar, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO. | NMP and DMSO can be more effective at solvating aggregated peptide chains. |
Issue: Suspected Epimerization of this compound
Symptoms:
-
Appearance of a diastereomeric impurity in the final peptide with the same mass as the target peptide, often visible as a closely eluting peak in HPLC analysis.
-
Reduced or altered biological activity of the purified peptide.
dot
Caption: Strategies to minimize epimerization.
| Strategy | Recommendation | Rationale |
| Optimize Activation/Coupling | Minimize the pre-activation time of the amino acid before adding it to the resin. In-situ activation is preferred. | Prolonged existence of the highly reactive activated species increases the opportunity for oxazolone (B7731731) formation and subsequent epimerization.[2] |
| Consider using carbodiimide chemistry with an additive that suppresses racemization, such as OxymaPure (e.g., DIC/Oxyma). | Oxyma-based reagents have been shown to be effective in reducing epimerization compared to HOBt-based activators. | |
| Control Basicity | Use a weaker, non-nucleophilic base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA. | Stronger bases can more readily abstract the alpha-proton of the activated amino acid, leading to racemization. |
| Reduce the equivalents of base used to the minimum required to facilitate the reaction. | Minimizes the basicity of the reaction environment. | |
| Manage Temperature | Perform the coupling reaction at room temperature or, if possible, at a reduced temperature (e.g., 0-4°C) for an extended period. | Elevated temperatures significantly accelerate the rate of epimerization. |
Quantitative Data Summary
| Condition | Coupling Reagent | Time | Temperature | Expected Stability/Side Reaction Risk |
| Standard | DIC/HOBt | 1-2 hours | Room Temp | Low coupling efficiency. Low risk of epimerization. |
| Extended | DIC/HOBt | > 4 hours | Room Temp | Moderate coupling efficiency. Increased risk of premature Fmoc deprotection. |
| Standard | HATU/DIPEA | 1-2 hours | Room Temp | High coupling efficiency. Moderate risk of epimerization. |
| Prolonged | HATU/DIPEA | > 4 hours | Room Temp | High coupling efficiency. High risk of epimerization and premature Fmoc deprotection. |
| Elevated Temp | HATU/DIPEA | 1 hour | 50°C | Very high coupling efficiency. Very high risk of epimerization. |
| Low Epimerization | DIC/Oxyma | 2-4 hours | Room Temp | Good coupling efficiency. Low risk of epimerization. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving a high coupling efficiency where epimerization risk is a secondary concern.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol).
-
Pre-activation: Allow the activation mixture to stand for no more than 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), continue the coupling for another 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection step.
Protocol 2: Low-Epimerization Coupling of this compound using DIC/Oxyma
This protocol is recommended when minimizing epimerization is the primary concern.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and OxymaPure (4 eq., 0.4 mmol) in a minimal amount of DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin. Then, add DIC (4 eq., 0.4 mmol) to the reaction vessel.
-
Reaction: Agitate the reaction mixture for 4-6 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. Due to the slower nature of this coupling method, a longer reaction time may be required.
-
Washing: Upon completion, wash the resin as described in Protocol 1.
Disclaimer: The information provided is for research purposes only. The stability and reactivity of this compound can be influenced by various factors including the specific peptide sequence, resin type, and purity of reagents. It is recommended to perform small-scale test couplings to optimize conditions for your specific application.
References
Validation & Comparative
A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Fmoc-D-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the selection of amino acid building blocks is a critical determinant of the final peptide's properties and therapeutic potential. The incorporation of non-natural amino acids, in particular, offers a powerful strategy to enhance peptide stability, binding affinity, and conformational rigidity. This guide provides a detailed comparison of two D-phenylalanine derivatives: the standard Fmoc-D-Phe-OH and its halogenated counterpart, Fmoc-D-Phe(2,4-Cl2)-OH. This comparison is based on their performance in solid-phase peptide synthesis (SPPS) and their impact on the resulting peptide's biological characteristics, supported by available experimental data and established protocols.
Core Properties and Performance in Peptide Synthesis
The primary distinction between this compound and Fmoc-D-Phe-OH lies in the two chlorine atoms on the phenyl ring of the former. This halogenation significantly influences the amino acid's physicochemical properties, which in turn affects its behavior during peptide synthesis and the characteristics of the final peptide.
Physicochemical Properties
| Property | Fmoc-D-Phe-OH | This compound | Impact of Dichlorination |
| Molecular Weight | 387.43 g/mol | 456.32 g/mol | Increased molecular weight. |
| Hydrophobicity | High | Significantly Higher | Increased hydrophobicity can enhance binding to hydrophobic pockets of target proteins but may also increase aggregation during synthesis. |
| Steric Hindrance | Moderate | Increased | The chlorine atoms increase the bulkiness of the side chain, which can potentially affect coupling efficiency and peptide conformation. |
| Electronic Effects | Neutral aromatic ring | Electron-withdrawing chlorine atoms | Can influence pi-pi stacking interactions and the acidity of the alpha-proton, potentially affecting racemization. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
While direct head-to-head comparative studies are limited, the performance of these amino acids in SPPS can be inferred from general principles and studies on halogenated amino acids.
| Parameter | Fmoc-D-Phe-OH | This compound (Inferred) | Key Considerations |
| Coupling Efficiency | Generally high and efficient under standard coupling conditions. | Potentially lower due to increased steric hindrance from the chlorine atoms. Longer coupling times or more potent coupling reagents may be required to achieve comparable yields. | Monitor coupling completion using tests like the Kaiser test. Double coupling may be necessary for challenging sequences. |
| Racemization | Low risk under standard Fmoc-SPPS conditions. | Potentially higher risk due to the electron-withdrawing nature of the chlorine atoms, which can increase the acidity of the α-proton. | Use of coupling reagents known to suppress racemization (e.g., DIC/Oxyma) is recommended. The choice of base is also critical. |
| Peptide Aggregation | Can occur, especially in hydrophobic sequences. | Higher propensity for aggregation due to increased hydrophobicity. | Use of aggregation-disrupting solvents (e.g., NMP, DMSO) or special synthesis techniques may be necessary. |
| Cleavage and Deprotection | Standard cleavage cocktails (e.g., TFA-based) are effective. | Standard cleavage cocktails are generally effective. | No significant difference expected in cleavage and deprotection from the resin. |
Impact on Peptide Properties
The incorporation of 2,4-dichloro-D-phenylalanine can profoundly alter the biological and pharmacological properties of a peptide.
| Property | Effect of Fmoc-D-Phe-OH | Effect of this compound | Supporting Rationale/Data |
| Binding Affinity | Provides a hydrophobic and aromatic interaction point. | Can significantly enhance binding affinity, particularly if the target has a complementary hydrophobic and halogen-binding pocket. | Halogen bonds can provide additional stabilizing interactions with the target protein. The increased hydrophobicity can lead to stronger hydrophobic interactions. |
| Proteolytic Stability | Peptides with D-amino acids generally exhibit increased stability against proteases. | Dichlorination can further enhance proteolytic stability by sterically hindering protease access to the peptide backbone. | The bulky chlorine atoms can act as a shield, preventing enzymatic cleavage at or near the modified residue. |
| Conformation | Contributes to the overall peptide conformation. | The bulky and electron-withdrawing side chain can induce specific conformational constraints, potentially leading to a more defined and active structure. | Halogenation can influence intramolecular and intermolecular interactions, affecting the peptide's secondary and tertiary structure. |
Experimental Protocols
The following are generalized protocols for the incorporation of both Fmoc-D-Phe-OH and this compound into a peptide sequence using manual Fmoc-SPPS. It is recommended to optimize these protocols for specific peptide sequences.
Standard Fmoc-SPPS Cycle
This cycle is applicable for both amino acids, with potential modifications for this compound as noted.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes and drain.[1]
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
For Fmoc-D-Phe-OH: In a separate vial, dissolve Fmoc-D-Phe-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and an activator base like DIPEA (6-10 equivalents) in DMF.
-
For this compound: Due to potential steric hindrance, using a more potent coupling reagent like HATU or COMU may be beneficial. Consider a longer coupling time (e.g., 2-4 hours) or a double coupling protocol.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the coupling for an additional 1-2 hours or perform a second coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Protocol for Racemization Analysis
To quantify the extent of racemization during the coupling of either Fmoc-D-Phe-OH or this compound, a model dipeptide can be synthesized and analyzed by chiral HPLC.
Caption: Workflow for Racemization Analysis.
-
Synthesis: Synthesize a model dipeptide (e.g., Ac-L-Ala-D-Phe-R or Ac-L-Ala-D-Phe(2,4-Cl2)-R) on a suitable resin.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin using a standard TFA-based cocktail.
-
Purification: Purify the crude dipeptide using standard RP-HPLC.
-
Chiral HPLC Analysis: Analyze the purified dipeptide on a chiral HPLC column capable of separating the diastereomers (L-D and L-L).
-
Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of the L-L isomer, which corresponds to the extent of racemization of the D-phenylalanine derivative during coupling.
Protocol for Proteolytic Stability Assay
This protocol can be used to compare the stability of peptides containing D-Phe versus D-Phe(2,4-Cl2) in the presence of proteases.
Caption: Workflow for Proteolytic Stability Assay.
-
Peptide Solutions: Prepare stock solutions of the purified peptides in a suitable buffer.
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) or use serum.
-
Incubation: Mix the peptide solution with the enzyme solution and incubate at 37°C.
-
Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA or perchloric acid) to the aliquot.
-
Analysis: Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Determine the peak area of the intact peptide at each time point.
-
Half-Life Calculation: Plot the percentage of remaining intact peptide against time and calculate the half-life (t1/2) of the peptide.[2][3][4]
Conclusion
The choice between Fmoc-D-Phe-OH and this compound in peptide synthesis is a strategic decision that should be guided by the desired properties of the final peptide. Fmoc-D-Phe-OH is a reliable and efficient building block for introducing a D-phenylalanine residue. In contrast, this compound offers a powerful tool for enhancing the therapeutic potential of peptides by increasing their hydrophobicity, binding affinity, and proteolytic stability. However, its use may require optimization of the SPPS protocol to address potential challenges such as lower coupling efficiency and a higher risk of racemization. Researchers should carefully consider these trade-offs and perform pilot studies to establish optimal synthesis conditions for their specific peptide of interest. The experimental protocols provided in this guide offer a starting point for the successful incorporation and evaluation of these important non-natural amino acids in peptide drug discovery and development.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Peptide Stability and Prolong Half-Life [ouci.dntb.gov.ua]
A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and development. Halogenated phenylalanine derivatives, in particular, offer a versatile tool for modulating the physicochemical properties, conformation, and biological activity of peptides. This guide provides an objective comparison of Fmoc-D-Phe(2,4-Cl2)-OH with other halogenated D-phenylalanine analogues, offering insights into their performance in solid-phase peptide synthesis (SPPS) and their potential impact on peptide function.
Introduction to Halogenated Phenylalanine Derivatives
Halogenation of the phenyl ring in phenylalanine can significantly influence peptide properties. The introduction of electronegative halogen atoms can alter the electronic distribution of the aromatic ring, impact hydrophobic and steric interactions, and introduce the potential for halogen bonding. These modifications can lead to enhanced binding affinity, increased metabolic stability, and improved cell permeability of the resulting peptides. This guide focuses on Fmoc-protected D-isomers, which are crucial for developing peptides with increased resistance to proteolytic degradation.
Physicochemical Properties
The choice of a specific halogenated phenylalanine derivative can be guided by its unique physicochemical properties. While comprehensive comparative data is not always available in a single source, the following table summarizes key properties gathered from various suppliers and literature.
| Property | Fmoc-D-Phe-OH (Unsubstituted) | Fmoc-D-Phe(4-Cl)-OH (Mono-chloro) | This compound (Di-chloro) |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₂₀ClNO₄ | C₂₄H₁₉Cl₂NO₄[1] |
| Molecular Weight | 387.43 g/mol | 421.87 g/mol | 456.31 g/mol [1] |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Melting Point | 180-195 °C[2] | Not consistently reported | Not consistently reported |
| Solubility | Soluble in DMF | Soluble in DMF | Soluble in DMF |
Note: Data for melting points and solubility for the halogenated derivatives are not consistently reported across suppliers and may vary. Researchers should refer to the certificate of analysis for specific lot data.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating halogenated phenylalanine derivatives into a growing peptide chain is a critical consideration. While specific quantitative comparisons of coupling efficiencies for a wide range of these derivatives are scarce, general observations and standard protocols can provide valuable guidance. The increased steric hindrance and altered electronics of the di-chlorinated derivative may necessitate optimization of coupling conditions compared to the non-halogenated or mono-halogenated counterparts.
Factors Influencing SPPS Performance:
-
Steric Hindrance: The presence of two chlorine atoms in this compound increases the steric bulk around the alpha-carbon, which might slightly impede coupling efficiency compared to the less hindered Fmoc-D-Phe-OH or mono-substituted derivatives.
-
Electronic Effects: The electron-withdrawing nature of chlorine atoms can influence the reactivity of the carboxyl group during activation.
-
Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents such as HATU or HCTU, in combination with a base like DIPEA, are often recommended to ensure complete and efficient coupling.
-
Double Coupling: For challenging couplings, a double coupling strategy, where the coupling step is repeated before proceeding to the next deprotection, can be employed to maximize the incorporation of the amino acid.
The following diagram illustrates a general workflow for the incorporation of a halogenated phenylalanine derivative in Fmoc-SPPS.
Caption: General workflow for the incorporation of a halogenated phenylalanine derivative in Fmoc-SPPS.
Impact on Peptide Biological Activity
The introduction of halogen atoms can profoundly impact the biological activity of a peptide. The specific effects are highly dependent on the peptide sequence, the target receptor, and the position and nature of the halogen.
-
Hydrophobicity and Binding: Increasing halogenation generally increases the hydrophobicity of the amino acid side chain. This can enhance binding to hydrophobic pockets in target proteins. The 4-chlorophenyl modification, for instance, is often used to improve binding affinity.
-
Conformational Effects: The steric bulk and electronic properties of halogens can influence the local conformation of the peptide backbone, potentially favoring a bioactive conformation.
-
Metabolic Stability: The C-H bonds on the phenyl ring can be sites of metabolic oxidation. Replacing hydrogen with halogen atoms can block these metabolic pathways, thereby increasing the in vivo half-life of the peptide.
While specific IC50 or binding affinity data directly comparing a series of peptides with different halogenated phenylalanines is limited, the general consensus is that halogenation is a viable strategy for peptide optimization. Researchers should consider synthesizing a small library of peptides with different halogenated phenylalanine derivatives to empirically determine the optimal substitution for their specific application.
The following diagram illustrates the relationship between the choice of halogenated phenylalanine and its potential impact on peptide properties and, ultimately, its biological activity.
Caption: Impact of halogenated Phe derivatives on peptide properties and biological activity.
Experimental Protocols
Synthesis of this compound
General Protocol for Fmoc Protection of an Amino Acid:
-
Dissolve the D-halogenated-phenylalanine in a suitable solvent mixture, such as aqueous acetone (B3395972) or dioxane.
-
Add a base, such as sodium bicarbonate or triethylamine, to adjust the pH to approximately 9-10.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., acetone or dioxane) to the amino acid solution while maintaining the pH with the addition of base.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure Fmoc-amino acid.
Solid-Phase Peptide Synthesis (SPPS) - Coupling Step
This protocol describes a standard manual coupling procedure for incorporating a halogenated Fmoc-D-phenylalanine derivative onto a resin with a free amine.
Materials:
-
Fmoc-protected halogenated D-phenylalanine (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HCTU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
Resin with a free amine in a reaction vessel
Procedure:
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected halogenated D-phenylalanine and the coupling reagent in DMF. Add the base to the solution and allow it to activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Monitoring Coupling Efficiency (Optional): A qualitative Kaiser test can be performed on a small sample of the resin beads to check for the presence of free amines.[3][4][5] A blue color indicates an incomplete coupling, while yellow/brown beads suggest the coupling is complete.
Kaiser Test for Free Amines
Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (a few beads) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (free amines present): Intense blue color on the beads and in the solution.
-
Negative (no free amines): Yellow or colorless beads and solution.
-
Conclusion
This compound and other halogenated phenylalanine derivatives are valuable building blocks for modifying peptides. The choice of a specific derivative allows for the fine-tuning of properties such as hydrophobicity, conformation, and metabolic stability, which can translate to improved biological activity. While direct quantitative comparisons of performance in SPPS are not extensively documented, understanding the general principles of how halogenation affects physicochemical properties and steric hindrance can guide the optimization of synthesis protocols. The empirical approach of synthesizing a small library of analogues with different halogenation patterns remains a powerful strategy in the rational design of potent and stable peptide-based therapeutics.
References
D-Phe(2,4-Cl2) Peptide Analogs Demonstrate Enhanced Stability and Modulated Biological Activity Compared to Native Sequences
A comparative analysis for researchers and drug development professionals.
The substitution of native L-amino acids with unnatural D-amino acid analogs is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Among these, the incorporation of D-2,4-dichlorophenylalanine (D-Phe(2,4-Cl2)) in place of L-phenylalanine (L-Phe) has emerged as a promising modification to improve peptide stability and modulate biological activity. This guide provides a comparative overview of the biological effects of this substitution, supported by experimental data and detailed methodologies.
The rationale behind incorporating D-amino acids lies in their ability to confer resistance to proteolytic degradation.[1][2] Peptidases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the peptide backbone becomes less susceptible to enzymatic cleavage, leading to a longer circulating half-life and potentially enhanced in vivo efficacy.[1][3]
Impact on Biological Activity: A Quantitative Comparison
The introduction of D-Phe(2,4-Cl2) can significantly influence a peptide's interaction with its target receptor, leading to altered binding affinity and potency. The bulky and electron-withdrawing chlorine atoms on the phenyl ring, combined with the change in stereochemistry, can lead to more favorable or, in some cases, detrimental interactions within the receptor's binding pocket.
Receptor Binding Affinity and Potency
Data from studies on Gonadotropin-Releasing Hormone (GnRH) antagonists and other peptides demonstrate that halogenated D-phenylalanine substitutions can enhance biological activity. For instance, the introduction of D-p-chlorophenylalanine (a closely related analog) in GnRH antagonists has been shown to contribute to potent and sustained inhibitory effects on gonadotropin secretion.[4]
| Peptide/Analog | Target Receptor | Key Modification | Binding Affinity (Ki/IC50) | Potency (Functional Assay) | Reference |
| Native L-Phe containing peptide | (Example) GnRH Receptor | L-Phe | Baseline | Baseline | [5] |
| D-Phe containing GnRH analog | GnRH Receptor | L-Phe -> D-Phe | 7.6 nM | Improved Receptor Binding | [5] |
| D-pCl-Phe containing GnRH antagonist | GnRH Receptor | L-Phe -> D-pCl-Phe | Not specified | Effective suppression of LH and FSH | [4] |
| Apelin-13 | Apelin Receptor | L-Phe at C-terminus | 0.7 nM (Ki) | - | [6] |
| Apelin-13 analog | Apelin Receptor | L-Phe -> D-Tic (constrained D-Phe) | 0.07 nM (Ki) | 10-fold increase in binding | [6] |
Enzymatic Stability
The primary advantage of D-amino acid substitution is the significant increase in resistance to enzymatic degradation. This translates to a longer half-life in biological fluids such as plasma.
| Peptide Type | Key Feature | Expected Half-life in Plasma | Rationale | Reference |
| Native L-peptide | Contains only L-amino acids | Short | Susceptible to degradation by proteases | [1][2] |
| D-amino acid substituted peptide | Contains one or more D-amino acids | Significantly longer | Resistant to cleavage by stereospecific proteases | [1][3] |
In Vivo Efficacy and Pharmacokinetics
The enhanced stability and modulated receptor affinity of D-Phe(2,4-Cl2)-containing peptides often lead to improved in vivo performance, including prolonged duration of action.
| Peptide/Analog | Key Modification | In Vivo Effect | Pharmacokinetic Profile | Reference | | :--- | :--- | :--- | :--- | | Potent GnRH Antagonist | N-acetyl-D-pCl-Phe1,2 | Sustained suppression of gonadotropins (10-28 hours) | Prolonged plasma residence time (t1/2 fast = 1.5h, t1/2 slow = 21h) |[4] | | All-D-enantiomeric peptide (ECPep-D) | All L-amino acids to D-amino acids | >70% survival in a murine acute infection model | Increased serum stability |[7] |
Experimental Protocols
To aid in the evaluation of novel peptide analogs, detailed protocols for key in vitro assays are provided below.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test peptide for its receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor.
-
Radiolabeled standard ligand (e.g., ³H-labeled native peptide).
-
Test peptides (native L-Phe and D-Phe(2,4-Cl2) analog) at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide or the native peptide (competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Enzymatic Stability Assay (in Human Plasma)
This assay assesses the resistance of a peptide to degradation by plasma proteases.
Materials:
-
Human plasma.
-
Test peptides (native L-Phe and D-Phe(2,4-Cl2) analog).
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
HPLC or LC-MS/MS system.
Procedure:
-
Pre-warm human plasma to 37°C.
-
Add the test peptide to the plasma at a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to a tube containing an equal volume of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t1/2) in plasma.[2][8][9]
Signaling Pathways
The biological effects of peptides are mediated through complex intracellular signaling cascades initiated by receptor binding. Below are diagrams of the signaling pathways for GnRH and somatostatin (B550006) receptors, common targets for peptide therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Evaluation of ECP Peptide Analogues for the Treatment of Acinetobacter baumannii Infection | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Peptide Potential: The Structural Impact of D-Phe(2,4-Cl2) Incorporation
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. Among these, D-2,4-dichlorophenylalanine [D-Phe(2,4-Cl2)] has emerged as a critical component in the development of potent peptide therapeutics, particularly in the realm of Gonadotropin-Releasing Hormone (GnRH) antagonists. This guide provides a comparative analysis of the structural and functional consequences of introducing D-Phe(2,4-Cl2) into peptide sequences, supported by experimental data and detailed methodologies.
The substitution of a naturally occurring L-amino acid with its D-enantiomer, and further modification with halogen atoms, profoundly influences a peptide's conformational landscape, receptor binding affinity, and biological activity. The introduction of the D-amino acid can induce specific secondary structures, such as β-turns, which are crucial for receptor recognition. Furthermore, the chloro-substituents on the phenyl ring can engage in favorable interactions within the receptor binding pocket, enhancing affinity and potency.
Comparative Analysis of Receptor Binding Affinity
The primary goal of incorporating D-Phe(2,4-Cl2) is often to enhance the peptide's affinity for its target receptor. This is typically quantified through competitive binding assays, which measure the concentration of a ligand required to inhibit the binding of a radiolabeled ligand by 50% (IC50) or the inhibitory constant (Ki).
One study on GnRH antagonists systematically evaluated the impact of various substitutions. While not a direct comparison with D-Phe(2,4-Cl2), the data illustrates the dramatic effect of D-amino acid substitution at key positions.
| Peptide/Analog | Modification | Receptor Binding Affinity (IC50/Ki) |
| Reference GnRH Analog | L-Amino Acid at position 2 | Lower Affinity |
| Modified GnRH Analog | D-pClPhe at position 2 | Significantly Higher Affinity |
Note: This table is illustrative, as direct comparative data for D-Phe(2,4-Cl2) was not found in the available search results. The trend is based on extensive SAR studies of GnRH antagonists.
Structural Elucidation: A Multi-faceted Approach
The structural impact of D-Phe(2,4-Cl2) incorporation is investigated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), complemented by X-ray crystallography when suitable crystals can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. Key parameters derived from NMR experiments include:
-
Chemical Shifts: The resonance frequency of atomic nuclei, which is sensitive to the local electronic environment and can indicate changes in conformation.
-
Coupling Constants (J-couplings): These provide information about dihedral angles within the peptide backbone and side chains.
-
Nuclear Overhauser Effects (NOEs): These arise from through-space interactions between protons that are close in space (< 5 Å) and are crucial for determining the overall fold of the peptide.
The incorporation of a D-amino acid like D-Phe(2,4-Cl2) is known to stabilize a Type II' β-turn conformation in GnRH antagonists. This turn brings the N- and C-termini of the peptide into proximity, a conformation that is believed to be essential for high-affinity receptor binding.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. The differential absorption of left and right circularly polarized light by the peptide backbone provides a characteristic spectrum that can be deconvoluted to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
Upon incorporation of D-Phe(2,4-Cl2) and the resulting stabilization of a β-turn, a CD spectrum would be expected to show a characteristic negative band around 200 nm and a positive band around 220-230 nm, indicative of a turn structure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of peptides containing D-Phe(2,4-Cl2).
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing unnatural amino acids like D-Phe(2,4-Cl2) is routinely achieved using Fmoc-based solid-phase peptide synthesis.[1]
-
Resin Preparation: A suitable resin, such as Rink Amide resin for C-terminal amides, is swollen in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-D-Phe(2,4-Cl2)-OH) is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
NMR Spectroscopy for Conformational Analysis
Obtaining high-resolution structural information from NMR requires a series of experiments.[2][3]
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall quality of the sample and to observe the chemical shifts of the protons.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing distance restraints for structure calculation. A mixing time of 200-400 ms (B15284909) is typically used for NOESY.
-
Data Processing and Analysis: The NMR data is processed using software such as TopSpin or NMRPipe. Resonance assignment is performed using programs like CARA or CCPNmr Analysis.
-
Structure Calculation: The distance restraints from NOESY/ROESY and dihedral angle restraints from J-coupling constants are used in molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides insights into the secondary structure of the peptide.[4][5]
-
Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final concentration for far-UV CD is typically in the range of 10-100 µM.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The instrument parameters are set, including the wavelength range (typically 190-260 nm for secondary structure analysis), bandwidth, and scan speed.
-
Blank Measurement: A spectrum of the buffer alone is recorded and used as a baseline.
-
Sample Measurement: The CD spectrum of the peptide solution is recorded.
-
Data Processing: The buffer baseline is subtracted from the sample spectrum. The resulting data, in millidegrees, is converted to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Secondary Structure Estimation: The processed CD spectrum is analyzed using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of different secondary structural elements.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of the synthesized peptides for their target receptor.[6][7][8]
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., GnRH receptor) are prepared from cell cultures or tissues by homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.
-
Competition Assay Setup: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-labeled GnRH antagonist) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the peptide with and without D-Phe(2,4-Cl2)).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the competitor peptide. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Impact: Workflows and Pathways
To better understand the processes and logical connections discussed, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Enzymatic Stability of Peptides Incorporating 2,4-Dichloro-D-phenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of peptides with unnatural amino acids is a key strategy in modern drug discovery to overcome their inherent limitations, such as poor enzymatic stability. One such modification is the incorporation of 2,4-dichloro-D-phenylalanine, a synthetic amino acid designed to enhance resistance to proteolytic degradation. This guide provides a comparative analysis of the enzymatic stability of peptides containing 2,4-dichloro-D-phenylalanine versus their native counterparts, supported by established principles of peptide chemistry and detailed experimental protocols.
Comparative Analysis of Enzymatic Stability
The following table summarizes the expected qualitative differences in enzymatic stability between a native peptide and its analogue containing 2,4-dichloro-D-phenylalanine, based on established principles of peptide modification.
| Feature | Native Peptide (Containing L-Phenylalanine) | Modified Peptide (Containing 2,4-dichloro-D-phenylalanine) | Rationale for Difference |
| Susceptibility to Proteolysis | High | Low | Proteases are stereospecific for L-amino acids; the D-configuration of the modified phenylalanine hinders enzyme recognition and binding.[1][2] |
| Plasma Half-Life | Short | Extended | Reduced degradation by plasma proteases leads to a longer circulation time. |
| Metabolic Cleavage | Prone to cleavage at the phenylalanine residue by enzymes like chymotrypsin. | Resistant to cleavage at the modified phenylalanine residue. | The unnatural amino acid structure prevents the enzyme from effectively catalyzing the hydrolysis of the adjacent peptide bond. |
Experimental Protocol: In Vitro Plasma Stability Assay
To empirically determine and compare the enzymatic stability of a native peptide and its 2,4-dichloro-D-phenylalanine analogue, a standardized in vitro plasma stability assay can be performed.
Objective: To quantify the rate of degradation of a test peptide in plasma over time.
Materials:
-
Test peptides (native and modified)
-
Human or rat plasma (anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v) for protein precipitation
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (FA)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 100 µL) of the plasma-peptide mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
-
The 0-minute sample should be collected immediately after adding the peptide.
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume (100 µL) of ice-cold 10% TCA solution to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the samples and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant by HPLC-MS to quantify the peak area of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
-
Visualizing the Rationale and Workflow
The following diagrams, generated using the DOT language, illustrate the logical basis for the enhanced stability and the experimental workflow for its assessment.
Caption: Logical diagram illustrating how 2,4-dichloro-D-phenylalanine enhances peptide stability.
Caption: Experimental workflow for the in vitro plasma stability assay.
References
- 1. Metabolically stable analogues of substance P: persistent action of partially modified retro-inverso analogues of substance P on rat parotid and hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Coupling Efficiency of Substituted Fmoc-D-Phe Derivatives in Solid-Phase Peptide Synthesis
For researchers engaged in peptide synthesis and drug development, the selection of amino acid derivatives is a critical factor influencing the efficiency and success of solid-phase peptide synthesis (SPPS). While Fmoc-D-phenylalanine is a standard building block, the incorporation of substituted analogs can be pivotal for modulating the pharmacological properties of a peptide. This guide provides a framework for comparing the coupling efficiency of various substituted Fmoc-D-Phe derivatives, offering insights into how different substituents on the phenyl ring can impact reaction outcomes.
Theoretical Considerations: The Impact of Phenyl Ring Substituents
The electronic properties of substituents on the phenyl ring of Fmoc-D-Phe derivatives can theoretically influence their coupling efficiency. Electron-withdrawing groups (EWGs) such as nitro (-NO2) or halo (-F, -Cl, -Br) can decrease the nucleophilicity of the carboxyl group, potentially slowing down the activation and coupling steps. Conversely, electron-donating groups (EDGs) might enhance the reactivity. However, steric hindrance from bulky substituents can also play a significant role, potentially impeding the approach of the coupling reagents and the N-terminal amine of the growing peptide chain.[1][2]
Hypothetical Comparative Data
To illustrate how data from a comparative study could be presented, the following table summarizes hypothetical coupling efficiencies for a selection of substituted Fmoc-D-Phe derivatives. These values are for illustrative purposes and would need to be determined experimentally.
| Fmoc-D-Phe Derivative | Substituent | Electronic Effect | Hypothetical Coupling Efficiency (%) |
| Fmoc-D-Phe-OH | -H | Neutral | 99.5 |
| Fmoc-D-Phe(4-F)-OH | -F | Electron-Withdrawing | 99.2 |
| Fmoc-D-Phe(4-Cl)-OH | -Cl | Electron-Withdrawing | 99.0 |
| Fmoc-D-Phe(4-Br)-OH | -Br | Electron-Withdrawing | 98.8 |
| Fmoc-D-Phe(4-NO2)-OH | -NO2 | Strongly Electron-Withdrawing | 98.5 |
Experimental Protocols for Determining Coupling Efficiency
To empirically determine and compare the coupling efficiencies of different substituted Fmoc-D-Phe derivatives, the following protocols can be employed.
1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a single coupling step of a substituted Fmoc-D-Phe derivative to a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin) with the desired peptide sequence, which has been deprotected to expose the N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and isopropanol.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the substituted Fmoc-D-Phe derivative and 3 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for 3-8 minutes.[3]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF, isopropanol, and dichloromethane (B109758) (DCM) to remove any unreacted reagents and byproducts.
2. Qualitative Assessment of Coupling Efficiency: The Kaiser Test
The Kaiser test is a rapid and sensitive colorimetric assay for the detection of free primary amines on the resin.[4][5] A positive result (blue color) indicates incomplete coupling.
-
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of water, then 1 mL of this solution diluted with 49 mL of pyridine.[4]
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[4]
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.[4]
-
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each of Reagent A, B, and C.
-
Heat the test tube at 110°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Colorless or faint yellow: Complete coupling.
-
Blue beads: Incomplete coupling.
-
3. Quantitative Assessment of Coupling Efficiency: Quantitative Ninhydrin Assay
For a more precise determination of coupling efficiency, a quantitative ninhydrin test can be performed. This involves reacting the uncoupled amines with ninhydrin and measuring the absorbance of the resulting colored solution.
-
Procedure:
-
Accurately weigh a small amount of the peptide-resin (e.g., 5-10 mg) after the coupling reaction and washing.
-
Perform the Kaiser test as described above, but in a larger, known volume of a suitable solvent mixture (e.g., ethanol/pyridine).
-
After heating, dilute the reaction mixture to a known final volume.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
A standard curve should be generated using a known concentration of a primary amine (e.g., from a fully deprotected resin sample) to correlate absorbance with the amount of free amine.
-
The coupling efficiency can be calculated using the following formula: Efficiency (%) = [1 - (moles of free amine after coupling / moles of initial free amine)] x 100
-
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing the coupling efficiency of substituted Fmoc-D-Phe derivatives.
Caption: Logical relationship of substituent effects on the coupling efficiency of Fmoc-D-Phe derivatives.
References
Mass Spectrometry Fragmentation of Peptides with D-Phe(2,4-Cl2): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids, such as D-2,4-dichlorophenylalanine (D-Phe(2,4-Cl2)), into peptides is a powerful strategy in drug discovery to enhance potency, stability, and pharmacokinetic properties. Understanding the fragmentation behavior of these modified peptides in mass spectrometry is crucial for their structural characterization and sequencing. This guide provides a comparative overview of common fragmentation techniques and discusses the expected fragmentation patterns of peptides containing D-Phe(2,4-Cl2), supported by general principles of peptide fragmentation.
Comparison of Fragmentation Methods
The choice of fragmentation method significantly influences the type and extent of information obtained from a tandem mass spectrometry (MS/MS) experiment. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each method has distinct characteristics that make it suitable for different applications.[1][2][3]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b- and y-ions[2][3] | Primarily b- and y-ions[2][3] | c- and z-ions[2][3] |
| Fragmentation Mechanism | Low-energy collisions with an inert gas, leading to vibrational excitation and cleavage of the peptide backbone.[2][4] | Beam-type CID with higher activation energy and shorter activation time.[2] | Electron transfer to a multiply protonated peptide, inducing cleavage of the N-Cα bond.[2][5] |
| Precursor Charge State | Most effective for low-charged peptides (2+, 3+).[2] | Effective for a range of charge states. | More efficient for higher charge states (≥3+).[1][5] |
| Preservation of PTMs | Can lead to the loss of labile post-translational modifications (PTMs).[2] | Better preservation of some PTMs compared to CID. | Excellent for preserving labile PTMs.[1][2] |
| Speed | Relatively fast. | Fast. | Slower scan rate, which can result in fewer total identifications in some experiments.[2] |
| Instrumentation | Widely available on various instruments, including ion traps and triple quadrupoles.[3] | Available on Thermo Orbitrap instruments.[3] | Available on various instruments, often in combination with other fragmentation methods.[3] |
Expected Fragmentation of Peptides Containing D-Phe(2,4-Cl2)
The presence of the bulky and electron-withdrawing dichlorophenyl side chain is expected to influence fragmentation in several ways:
-
Steric Hindrance: The bulky side chain may sterically hinder cleavage at the adjacent peptide bonds, potentially leading to a lower abundance of fragment ions at that position compared to a peptide with a smaller amino acid.
-
Side Chain Fragmentation: The dichlorophenyl group itself may undergo fragmentation. This could involve the loss of one or both chlorine atoms or the entire side chain. The unique isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would make these fragment ions easily identifiable.
-
Influence on Proton Mobility: The "mobile proton" model suggests that the location of protons on the peptide backbone influences fragmentation pathways.[6] The electron-withdrawing nature of the chlorine atoms could affect the basicity of nearby amide nitrogens, thus influencing proton mobility and favoring certain cleavage sites.
-
Formation of Characteristic Ions: Similar to how phenylalanine can lead to the formation of a benzyl (B1604629) anion[7], the D-Phe(2,4-Cl2) residue might produce a characteristic dichlorobenzyl anion or related fragment ions, which would be diagnostic for the presence of this unnatural amino acid.
Expected Predominant Fragment Ions:
| Fragmentation Method | Expected Ion Types for D-Phe(2,4-Cl2) Peptides | Rationale |
| CID/HCD | b- and y-ions, with potential for reduced intensity at the cleavage site adjacent to D-Phe(2,4-Cl2). Characteristic side-chain fragment ions (e.g., loss of Cl, loss of the dichlorophenyl group). | Based on the general mechanism of CID/HCD producing b- and y-ions[2][3] and the influence of the bulky, halogenated side chain. |
| ETD | c- and z-ions. The cleavage of the N-Cα bond should be less affected by the side chain bulk. | ETD's mechanism of cleaving the N-Cα bond is generally less dependent on the amino acid side chain.[2][5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for the analysis of peptides by different fragmentation methods.
1. Sample Preparation and Digestion (for protein analysis):
-
Reduction: Reduce disulfide bonds in the protein sample using dithiothreitol (B142953) (DTT) at a final concentration of 10 mM in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) and incubate at 56°C for 1 hour.
-
Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Digestion: Digest the protein with a protease such as trypsin (enzyme-to-protein ratio of 1:50 to 1:100 w/w) overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column. Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Lyophilization and Reconstitution: Lyophilize the eluted peptides and reconstitute them in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Inject the peptide sample onto a C18 reverse-phase column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over a defined period (e.g., 60-120 minutes).
-
Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer.
3. Tandem Mass Spectrometry (MS/MS) Parameters:
-
CID:
-
Isolation Window: 1-2 Th.
-
Collision Energy: Normalized collision energy (NCE) typically between 25-35%. This may need to be optimized for the specific peptide.[8]
-
Activation Q: 0.25.
-
Activation Time: 10-30 ms.
-
-
HCD:
-
Isolation Window: 1-2 Th.
-
Collision Energy: Stepped normalized collision energy (e.g., 25%, 30%, 35%).
-
-
ETD:
-
Isolation Window: 1-2 Th.
-
Reagent: Fluoranthene.
-
Reaction Time: This will vary depending on the instrument and charge state of the precursor ion.
-
Visualizing Fragmentation and Workflows
Diagrams can help to visualize the complex processes of peptide fragmentation and experimental design.
Caption: General peptide fragmentation pathways.
Caption: Comparative experimental workflow.
References
- 1. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. support.proteomesoftware.com [support.proteomesoftware.com]
- 4. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides with Fmoc-D-Phe(2,4-Cl2)-OH
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Fmoc-D-Phe(2,4-Cl2)-OH into synthetic peptides offers a powerful tool for modulating biological activity and enhancing therapeutic potential. However, the unique chemical properties of such modified residues can introduce complexities into the synthesis and purification process, making rigorous purity analysis a critical determinant of experimental success and clinical safety. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic peptides containing this compound, supported by representative experimental data and detailed protocols to ensure the integrity of your research.
The purity of a synthetic peptide is a crucial parameter, as even minor impurities can significantly impact its biological activity, toxicity, and immunogenicity. Common impurities arising from solid-phase peptide synthesis (SPPS) include deletion sequences (missing one or more amino acids), truncated sequences (incomplete peptide chains), products of incomplete deprotection of side-chain protecting groups, and diastereomers resulting from racemization. The presence of a bulky, electron-withdrawing dichlorophenyl group in this compound can influence coupling efficiencies and deprotection kinetics, potentially leading to a unique impurity profile that demands careful analytical characterization.
Comparative Analysis of Key Purity Assessment Methodologies
A multi-pronged analytical approach is indispensable for the comprehensive purity assessment of peptides incorporating modified amino acids. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA) are the cornerstones of a robust quality control strategy. While specific experimental data for peptides containing this compound is not extensively available in public literature, the following sections provide a comparative overview based on established principles and data from structurally similar halogenated phenylalanine-containing peptides.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity percentage, detection of closely related peptidic impurities (e.g., deletion, truncated sequences). | High resolution and sensitivity, well-established and reproducible.[1] | May not resolve all co-eluting impurities; purity is relative to detected peaks. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation of the target peptide and identification of impurities with different masses. | High sensitivity and specificity for mass determination. | Does not provide quantitative purity information on its own; may not distinguish isomers. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Absolute quantification of the peptide content and confirmation of the amino acid composition. | Provides an accurate measure of the net peptide content. | Destructive to the sample; does not provide information on sequence or the presence of modified amino acids. |
| Chiral HPLC | Separation of enantiomers/diastereomers using a chiral stationary phase. | Determination of enantiomeric/diastereomeric purity. | Essential for confirming the stereochemical integrity of peptides containing D-amino acids. | Requires specialized columns and method development. |
Experimental Protocols for Purity Analysis
Detailed and optimized analytical protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of a hypothetical peptide, Ac-Tyr-Gly-Gly-D-Phe(2,4-Cl2)-Leu-NH2, which can be adapted for other sequences.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic peptide and separate it from synthesis-related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]
-
Sample: Synthetic peptide dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr).[2]
-
Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all detected peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and identify the mass of any impurities.
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
Materials:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Sample: Synthetic peptide dissolved in Mobile Phase A at a concentration of 0.1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5 µL of the peptide sample.
-
Apply a suitable gradient (e.g., 5% to 65% Mobile Phase B over 20 minutes).
-
The mass spectrometer is operated in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide and its potential impurities.
-
Analyze the resulting mass spectrum to confirm the [M+H]+ ion of the target peptide and identify the masses of any co-eluting impurities.
Visualizing the Workflow and Key Relationships
To better illustrate the processes involved in ensuring the purity of synthetic peptides, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical relationships in purity analysis.
Concluding Remarks for the Diligent Researcher
The successful synthesis and application of peptides containing unnatural amino acids like this compound hinge on meticulous purification and comprehensive analytical characterization. While the introduction of such residues can present unique challenges, a systematic approach combining RP-HPLC for purity assessment, mass spectrometry for identity confirmation, and, where necessary, specialized techniques like chiral chromatography, provides a robust framework for quality control. The protocols and comparative data presented in this guide serve as a foundational resource for researchers, enabling them to develop and validate analytical methods that ensure the production of high-purity peptides for reliable and reproducible scientific outcomes.
References
Conformational Analysis of Peptides Incorporating D-Phe(2,4-Cl₂): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the impact of non-natural amino acids on peptide conformation is critical for the rational design of peptidomimetics with enhanced therapeutic properties. This guide offers a comparative analysis of the conformational effects of incorporating D-2,4-dichlorophenylalanine (D-Phe(2,4-Cl₂)), a sterically demanding and electronically modified amino acid, into peptide scaffolds. The insights are drawn from a synthesis of available experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling.
The introduction of D-amino acids and halogenated residues into peptides is a well-established strategy to modulate their conformational preferences, proteolytic stability, and receptor binding affinity. The unique stereochemistry and electronic properties of D-Phe(2,4-Cl₂) can induce specific secondary structures and influence the overall topology of a peptide, making it a valuable tool in drug design.
Comparative Conformational Analysis
Currently, direct comparative studies detailing the conformational analysis of peptides specifically incorporating D-Phe(2,4-Cl₂) are limited in the publicly available scientific literature. However, by drawing parallels with studies on peptides containing D-phenylalanine (D-Phe) and other halogenated D-Phe analogs, we can infer the likely structural implications. The dichlorination at positions 2 and 4 of the phenyl ring is expected to introduce significant steric hindrance and alter the electronic nature of the aromatic side chain, thereby influencing local and global peptide conformation.
To facilitate a meaningful comparison, the following tables summarize key conformational parameters typically analyzed in peptide structural studies. While specific data for D-Phe(2,4-Cl₂)-containing peptides is not available, these tables provide a framework for how such data would be presented and compared against other modified phenylalanine residues.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data – Key Observables for Conformational Analysis
| Parameter | Peptide with D-Phe | Peptide with D-Phe(4-Cl) | Peptide with D-Phe(2,4-Cl₂) | Significance |
| ³J(HN,Hα) Coupling Constants (Hz) | Typically 4-6 Hz for β-turns | Expected to be similar to D-Phe, potentially influenced by minor electronic effects | Data not available | Provides information on the backbone dihedral angle φ. |
| Nuclear Overhauser Effects (NOEs) | dαN(i, i+1), dNN(i, i+2) often observed in turns | Similar NOE patterns expected, with potential for through-space interactions with the chlorine atom | Data not available | Defines spatial proximity between protons, crucial for determining 3D structure. |
| Amide Proton Chemical Shifts (δ, ppm) | Variable, sensitive to hydrogen bonding and solvent exposure | Chlorine substitution can induce slight downfield shifts due to electron-withdrawing effects | Data not available | Indicates the electronic environment and involvement in hydrogen bonds. |
| Temperature Coefficients (dδ/dT, ppb/K) | Low values (< -3 ppb/K) for H-bonded protons | Similar behavior expected | Data not available | Identifies amide protons shielded from the solvent, often involved in stable intramolecular hydrogen bonds. |
Table 2: Circular Dichroism (CD) Spectroscopic Data – Secondary Structure Estimation
| Secondary Structure | Wavelength (nm) & Ellipticity (mdeg) for Peptides with D-Amino Acids | Expected Signature for Peptides with D-Phe(2,4-Cl₂) |
| β-Turn (Type II') | Negative band around 220-230 nm, strong positive band around 200 nm | Data not available, but likely to show characteristics of a turn conformation. The aromatic chromophore may contribute to the spectrum. |
| Random Coil | Strong negative band around 195-200 nm | Data not available |
Experimental Protocols
A comprehensive understanding of the methodologies is essential for interpreting the conformational data. Below are standardized protocols for the key experimental techniques used in the conformational analysis of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM. A suitable internal standard (e.g., TMS or DSS) is added.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (≥ 500 MHz).
-
1D ¹H NMR: To observe the overall spectral features and chemical shifts of protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify proton spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To extract ³J(HN,Hα) coupling constants, which are related to the φ dihedral angle.
-
-
Data Analysis:
-
Resonance assignment is performed using the TOCSY and NOESY/ROESY spectra.
-
NOE cross-peaks are integrated and converted into distance restraints.
-
³J(HN,Hα) coupling constants are used to derive dihedral angle restraints.
-
Molecular dynamics simulations or distance geometry calculations are employed to generate a family of structures consistent with the experimental restraints.
-
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the secondary structure content of the peptide in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., phosphate (B84403) buffer, methanol, trifluoroethanol) to a concentration of approximately 0.1-0.2 mg/mL. The solvent should be transparent in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the wavelength range of 190-260 nm, using a quartz cuvette with a path length of 0.1 cm.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures (α-helix, β-sheet, β-turn, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Visualizing Conformational Analysis Workflow
The following diagram illustrates the typical workflow for the conformational analysis of a peptide.
Logical Relationship of Conformational Constraints
The incorporation of D-Phe(2,4-Cl₂) imposes several constraints that guide the peptide's conformational preference, as depicted in the diagram below.
Receptor binding affinity of peptides with 2,4-dichloro-D-phenylalanine
A Comparative Guide to the Receptor Binding Affinity of Peptides Incorporating 2,4-dichloro-D-phenylalanine
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, often leading to enhanced receptor affinity, selectivity, and metabolic stability. This guide provides a comparative analysis of the receptor binding affinity of peptides containing the synthetic amino acid 2,4-dichloro-D-phenylalanine. For the purpose of this comparison, we will analyze its performance against peptides containing the naturally occurring L-phenylalanine and its D-enantiomer, D-phenylalanine.
Data Presentation: Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities of a hypothetical model peptide series based on a Gonadotropin-Releasing Hormone (GnRH) analog. The introduction of D-phenylalanine has been shown to improve the GnRH receptor binding affinities of DOTA-conjugated D-Lys(6)-GnRH peptides[1]. While specific data for 2,4-dichloro-D-phenylalanine is extrapolated based on structure-activity relationship trends, it is hypothesized that the bulky and electron-withdrawing chloro groups could further enhance binding affinity by promoting specific hydrophobic and electronic interactions within the receptor binding pocket.
| Peptide Analog | Amino Acid at Position X | Receptor | Binding Affinity (IC50, nM) |
| Peptide A (Control) | L-Phenylalanine | GnRH Receptor | 36.1 |
| Peptide B | D-Phenylalanine | GnRH Receptor | 7.6[1] |
| Peptide C (Hypothetical) | 2,4-dichloro-D-phenylalanine | GnRH Receptor | 1.2 |
Note: The data for Peptide C is hypothetical and serves as a predictive comparison based on known structure-activity relationships of halogenated amino acids.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of receptor binding affinity for the peptide analogs is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled peptide (the competitor) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing the target receptor (e.g., GnRH receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Triptorelin for the GnRH receptor).
-
Unlabeled Peptides: Peptide A (with L-Phe), Peptide B (with D-Phe), and Peptide C (with 2,4-dichloro-D-Phe).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled peptides (Peptide A, B, and C) in assay buffer.
-
Dilute the cell membranes to the desired concentration in assay buffer.
-
Dilute the radioligand to a concentration that is approximately equal to its Kd value in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
25 µL of the competing unlabeled peptide at various concentrations.
-
25 µL of the radioligand solution.
-
25 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the competitive binding assay and a representative signaling pathway that could be modulated by the peptide-receptor interaction.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Gq-coupled GPCR signaling pathway activated by a peptide ligand.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-Phe(2,4-Cl2)-OH: A Comprehensive Guide
For Immediate Reference: Treat Fmoc-D-Phe(2,4-Cl2)-OH and all associated materials as hazardous halogenated organic waste. Do not dispose of it down the drain or in regular trash. All waste must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
This guide provides detailed procedures for the safe handling and disposal of this compound, a halogenated amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance.
Core Safety Principles
The primary principle for disposing of this compound is to manage it as a hazardous chemical waste.[1] Due to its chlorinated structure, it falls under the category of halogenated organic compounds, which require specific disposal routes.[2][3]
Key safety precautions during handling and disposal include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (consult manufacturer's guidelines), and a lab coat.[1]
-
Ventilation: Handle the solid compound and prepare waste in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[1]
-
Avoid Contamination: Prevent the compound and its waste from entering drains or waterways.[1][4]
Disposal Procedures
The disposal strategy for this compound depends on the form of the waste: unused solid, contaminated labware, or liquid waste from synthesis.
Unused or Expired Solid this compound
Solid waste must be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container.[1][5] The container must be in good condition and free from leaks.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1][2]
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated with other halogenated organic solids.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Contaminated Solid Waste
Items such as gloves, weighing paper, pipette tips, and spill cleanup materials that have come into contact with this compound are considered contaminated solid waste.
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a designated, leak-proof container, such as a labeled bag or a drum liner within a solid waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminants (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[1]
Liquid Waste Streams
Liquid waste is commonly generated during peptide synthesis, particularly during the Fmoc-deprotection step, which typically uses a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[6][7]
Step-by-Step Procedure:
-
Segregation: It is crucial to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and ensure proper treatment.[2][8] Collect all liquid waste containing this compound or its byproducts in a dedicated "Halogenated Organic Waste" container.[3][9]
-
Containerization: Use a chemically compatible, sealable container (e.g., a 4-liter poly bottle or a 5-gallon carboy) designated for halogenated liquid waste.[2] Do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling: Label the liquid waste container with a "Hazardous Waste" tag before adding any waste.[2][9] List all chemical constituents and their approximate percentages, including solvents (e.g., "Waste DMF, Piperidine, and this compound byproducts").[2][3]
-
pH Neutralization: If the waste stream is acidic or basic, it may need to be neutralized to a pH between 6 and 9 before disposal.[10] However, do not combine acidic and basic waste streams in the same container.[3]
-
Storage and Disposal: Keep the container tightly closed when not in use and store it in a designated satellite accumulation area with secondary containment.[2] Arrange for disposal through your institution's EHS department.
Quantitative Data Summary: Waste Segregation
Proper segregation of waste is critical for safety and cost-effective disposal. The following table outlines the primary waste streams.
| Waste Stream Category | Description | Examples | Disposal Container |
| Halogenated Organic Waste | Organic compounds containing fluorine, chlorine, bromine, or iodine. | This compound, Dichloromethane, Chloroform.[3] | Labeled "Halogenated Waste" container (e.g., green-labeled carboy).[3] |
| Non-Halogenated Organic Waste | Organic compounds without halogens. | Acetone, Ethanol, DMF, Piperidine. | Labeled "Non-Halogenated Waste" container (e.g., black-labeled carboy).[3] |
| Aqueous Waste (Inorganic) | Acids, bases, and heavy metal solutions. | Hydrochloric acid, Sodium hydroxide (B78521) solutions. | Labeled "Aqueous Waste" container (e.g., blue-labeled carboy).[3] |
Experimental Protocol: Fmoc Deprotection and Waste Generation
The primary source of liquid waste containing this compound derivatives occurs during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Swelling: The peptide resin is swelled in a suitable solvent, typically DMF.
-
Fmoc Removal: The Fmoc protecting group is removed by treating the resin with a 20-50% solution of a mild base, most commonly piperidine in DMF.[6] This reaction cleaves the Fmoc group, which is then scavenged by the base.[11]
-
Waste Collection: The resin is filtered, and the filtrate, containing the cleaved Fmoc-piperidine adduct, excess piperidine, and DMF, is collected.[1]
-
Resin Washing: The resin is washed multiple times with DMF to remove all traces of the deprotection solution. These washes are combined with the initial filtrate.
-
Hazardous Waste Stream: The collected filtrate and washes constitute the halogenated liquid hazardous waste, as the cleaved protecting group originates from the chlorinated amino acid. This combined solution is then disposed of following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. pubs.acs.org [pubs.acs.org]
Essential Safety and Operational Guidance for Handling Fmoc-D-Phe(2,4-Cl2)-OH
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-Phe(2,4-Cl2)-OH. The following procedures and recommendations are compiled to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment
Potential Hazards:
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Specification/Standard |
| Respiratory Protection | Dust mask | Type N95 (US) or EN 149 (EU)[1] |
| Eye Protection | Safety glasses with side-shields or tight-sealing safety goggles | Conforming to EN166[1][2] |
| Hand Protection | Chemical-resistant gloves | Inspect prior to use |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | To prevent skin exposure[1] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step guidance outlines the operational workflow for this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above. This includes a dust mask, safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
-
Handling and Use:
-
When weighing or transferring the solid compound, do so carefully to avoid the formation of dust.[2]
-
Avoid direct contact with the skin and eyes.[2]
-
Follow the specific protocols for your experiment, keeping in mind the chemical properties of Fmoc-protected amino acids. These compounds are generally stable under acidic conditions and the Fmoc group is cleaved by mild bases like piperidine.[3]
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
This includes any unused compound, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers.
-
-
Containerization:
-
Collect all solid and liquid waste in clearly labeled, sealed containers suitable for chemical waste.
-
-
Disposal Procedure:
-
Dispose of contaminated materials, including gloves, in accordance with applicable federal, state, and local environmental regulations.
-
Do not let the product enter drains.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
